Phosphorothioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trihydroxy(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYWUUFWQRZTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=S)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10101-88-9 (tri-hydrochloride salt) | |
| Record name | Thiophosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8074948 | |
| Record name | Phosphorothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13598-51-1 | |
| Record name | Thiophosphoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOROTHIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYM4M7EWCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Phosphorothioic Acid and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods offer a more streamlined and atom-economical route to phosphorothioates by reacting phosphorothioic acid or its precursors directly with nucleophiles like alcohols and amines, sometimes facilitated by external energy sources such as light.
Reaction of this compound with Alcohols and Amines
The direct conversion of alcohols to their corresponding phosphorothiolates represents a significant step forward from traditional multi-step syntheses. One effective method involves the activation of primary and secondary alcohols using an iminium salt, prepared from N,N-dimethylthioformamide and Meerwein's salt, which acts as a coupling agent. This approach facilitates the direct and rapid reaction with a this compound, yielding phosphorothiolates in good to excellent yields (64% to 97%). acs.org A key advantage of this method is its stereospecificity; the reaction with secondary alcohols proceeds with a complete inversion of configuration. acs.org Furthermore, it allows for the selective reaction of primary alcohols in the presence of secondary alcohols. acs.org
While the direct reaction with amines is less specifically detailed in the context of this compound, analogous principles from amide synthesis suggest viable pathways. Ruthenium-based catalysts, for instance, have been shown to mediate the direct coupling of alcohols and amines to form amides through the liberation of dihydrogen, a process that could potentially be adapted for P-N bond formation. organic-chemistry.orgnih.gov The synthesis of α-aminophosphonates has been achieved through a multicomponent reaction involving amines, alcohols, and white phosphorus, catalyzed by copper(II) with air as the oxidant. chinesechemsoc.org This demonstrates the feasibility of forming P-N bonds directly under oxidative conditions.
Table 1: Direct Conversion of Alcohols to Phosphorothiolates This table showcases the yields of various phosphorothiolates synthesized from the direct reaction of alcohols with diethyl this compound, activated by an iminium salt.
| Alcohol Substrate | Product Yield |
| 3-Phenylpropan-1-ol | 84% |
| Cinnamyl alcohol | 97% |
| Geraniol | 81% |
| (R)-(-)-2-Octanol | 86% |
| (1R,2S,5R)-(-)-Menthol | 70% |
| Cyclohexanol | 81% |
Photochemical-Promoted Reactions of Alcohols/Ethers with this compound
Photochemistry offers a unique activation method for synthesizing phosphorothioates. Research has demonstrated the photochemical-promoted displacement of allylic hydroxyl and methoxy groups by a this compound. acs.org This approach avoids the need for prior activation of the alcohol, although it may be limited in substrate scope and lack stereospecificity. acs.org More broadly, photoredox catalysis, often in conjunction with copper catalysis, has been successfully employed to synthesize sulfonyl-containing phosphorothioates via a three-component reaction of alkenes, sulfonyl chlorides, and phosphorothioic acids. nih.gov This method proceeds at room temperature under mild conditions and is applicable to a wide range of substrates. nih.gov The mechanism involves the visible-light-excited photocatalyst generating a sulfonyl radical, which adds to the alkene, followed by capture of the resulting alkyl radical by a copper(II)-phosphorothioate complex. nih.gov
Synthesis via Activated Forms of this compound (e.g., Chloridates)
The use of activated forms of phosphorus compounds, such as phosphoryl chlorides (chloridates), is a classical and effective strategy for forming P-O and P-N bonds. This principle extends to the synthesis of this compound derivatives. For instance, phosphorothioic dichlorides can be prepared by reacting an aldehyde with phosphorus trichloride and sulfur monochloride under anhydrous conditions. google.com The resulting activated dichloride, RCHClOP(S)Cl₂, can then be reacted with nucleophiles like alcohols to produce the desired phosphorothioate (B77711) esters. google.com
This strategy is analogous to the synthesis of phosphoramidates, where a dialkyl phosphite is first chlorinated to form a reactive dialkyl chlorophosphate ((RO)₂P(O)Cl). This activated intermediate readily reacts with amines in the presence of a base to yield the corresponding phosphoramidate. Similarly, the treatment of phosphorothioate nucleotides with an activating agent like 2,4-dinitrochlorobenzene (DNCB) generates a highly electrophilic thioester intermediate that can be coupled with various phosphate (B84403) reagents to synthesize nucleoside oligophosphates. rsc.org
Synthesis of this compound Esters
The synthesis of this compound esters, or organothiophosphates, is of significant interest due to their widespread applications. Key methodologies include variations of classical organophosphorus reactions and modern metal-catalyzed coupling techniques.
Michaelis-Arbuzov Reaction in Organothiophosphate Synthesis
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, traditionally used to form a P-C bond by reacting a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate. jk-sci.comnih.govorganic-chemistry.org The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate. wikipedia.org A subsequent Sɴ2 attack by the displaced halide on one of the phosphite's alkyl groups yields the final pentavalent phosphonate. nih.govwikipedia.org
While the classic reaction forms a P-C bond, its principles can be adapted for the synthesis of thiophosphates. A variation, sometimes referred to as the Michaelis-Becker reaction, involves the reaction of a sodium dialkyl phosphite with a substrate. In the context of thiophosphates, reacting a dialkyl thiophosphite ((RO)₂P(S)H) with an alkyl halide in the presence of a base can lead to the formation of S-alkyl phosphorothioates. This involves the deprotonation of the thiophosphite to form a potent nucleophile that then attacks the alkyl halide.
Coupling Reactions for P-S Bond Formation
Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed coupling reactions to form P-S bonds efficiently and with high selectivity. These methods often involve the dehydrogenative coupling of a P(O)-H compound (like a dialkyl phosphite) with a thiol.
Several catalytic systems have been developed for this transformation:
Palladium Catalysis : Various thiols can be readily coupled with H-phosphonates using a palladium catalyst to provide phosphorothioates. organic-chemistry.org
Copper Catalysis : Copper(I) iodide effectively catalyzes the aerobic dehydrogenative coupling of thiols with H-phosphonates. organic-chemistry.org
Nickel Catalysis : While nickel acetate alone is a sluggish catalyst, its efficiency is dramatically promoted by the addition of non-redox-active metal ions like Yttrium(III), which accelerates the activation of thiols. organic-chemistry.org
Transition-metal-free approaches have also emerged. A notable example uses dimethyl sulfoxide (DMSO) as both the solvent and the oxidant. organic-chemistry.orgbohrium.com The reaction is believed to proceed through the formation of a disulfide intermediate from the thiol, which is then subjected to nucleophilic attack by the dialkyl phosphite to yield the phosphorothioate. bohrium.comresearchgate.net
Table 2: Catalytic Systems for P-S Bond Formation via Coupling This table summarizes various catalytic systems and conditions used for the synthesis of phosphorothioates through the coupling of thiols and P(O)-H compounds.
| Catalyst System | Oxidant | Key Features |
| Palladium (Pd) | - (Dehydrogenative) | Broad applicability for various thiols and H-phosphonates. organic-chemistry.org |
| Copper(I) Iodide (CuI) / Triethylamine | Air (Aerobic) | Simple and efficient method for benzenethiols. organic-chemistry.org |
| Nickel Acetate (Ni(OAc)₂) / Y(OTf)₃ | Oxygen (O₂) | Yttrium(III) acts as a promoter to enhance catalytic efficiency. organic-chemistry.org |
| None (Metal-Free) | Dimethyl Sulfoxide (DMSO) | Convenient method avoiding transition metals; DMSO is both solvent and oxidant. organic-chemistry.orgbohrium.com |
| Tetrabutylammonium Iodide (TBAI) | Air (Aerobic) | Metal-free oxidative coupling of sulfonyl hydrazides with secondary phosphine oxides. organic-chemistry.org |
Nucleophilic Substitution Strategies for Phosphorothioate Derivatives
Nucleophilic substitution is a cornerstone in the synthesis of phosphorothioate derivatives, allowing for the precise installation of a wide array of functional groups. The phosphorothioate moiety, with its ambident nature (possessing both sulfur and oxygen nucleophiles), offers unique reactivity profiles that can be controlled to achieve desired products.
A significant application of this strategy is in the functionalization of oligonucleotides, where the phosphorothioate backbone is reacted with electrophilic reagents. This has become a cost-effective and efficient method for incorporating specific chemical structures at designated sites. The reaction is characterized by high reactivity and yields, and it enhances the hydrophilicity of otherwise hydrophobic molecules without compromising the structural and functional integrity of the oligonucleotide. uw.edu.pl The general mechanism involves the attack of the nucleophilic sulfur of the phosphorothioate on an electrophilic center, leading to the formation of a new carbon-sulfur bond. mdpi.com
A notable metal-free approach for the S-arylation of phosphorothioate diesters utilizes diaryliodonium salts. This method is operationally simple and allows for the preparation of a broad range of S-aryl phosphorothioates, including complex molecules like dinucleotide and TADDOL derivatives. nih.govnih.govresearchgate.net A key advantage of this strategy is the full retention of the stereochemical configuration at the phosphorus atom, providing access to P-chiral products. nih.govnih.govresearchgate.net The reaction is typically carried out by heating the phosphorothioate diester and the diaryliodonium salt in a solvent such as 1,4-dioxane. nih.gov Computational studies suggest that the reaction proceeds via an inner-sphere mechanism involving a five-membered cyclic transition state, which accounts for the selective S-arylation over O-arylation. nih.gov
The scope of this S-arylation reaction is broad, accommodating various substituted aryl groups on the diaryliodonium salt and different O,O-dialkyl or O,O-diaryl phosphorothioate diesters. researchgate.net
Table 1: Examples of Metal-Free S-Arylation of Phosphorothioate Diesters
| Phosphorothioate Diester | Diaryliodonium Salt | Product | Yield (%) |
|---|---|---|---|
| O,O-Diethyl phosphorothioate | Diphenyliodonium tetrafluoroborate | S-Phenyl O,O-diethyl phosphorothioate | 95 |
| O,O-Diisopropyl phosphorothioate | Bis(4-fluorophenyl)iodonium tetrafluoroborate | S-(4-Fluorophenyl) O,O-diisopropyl phosphorothioate | 88 |
This table is a representation of typical yields reported in the literature for this type of reaction.
Condensation Reactions in Organothiophosphate Synthesis
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis. In the context of organothiophosphate synthesis, these reactions are crucial for forming the P-O or P-S bonds that constitute the phosphorothioate backbone.
A key challenge and area of innovation in this field is achieving chemoselectivity, particularly when dealing with precursors that have multiple reactive sites. An excellent example is the synthesis of H-phosphonothioate diesters, which are versatile intermediates for a variety of P-modified oligonucleotides. beilstein-journals.org The synthesis involves the condensation of an H-phosphonothioate monoester with an alcohol (such as the 5'-hydroxy group of a nucleoside). The H-phosphonothioate monoester is an ambident nucleophile, containing both oxygen and sulfur atoms. Therefore, controlling the selectivity of the condensation is critical. O-selective activation leads to the desired H-phosphonothioate diester, while S-selective activation would yield an H-phosphonate diester. beilstein-journals.org The choice of condensing reagent is paramount in directing the outcome of this reaction. researchgate.net
This methodology is integral to the solid-phase synthesis of P-modified chimeric oligonucleotides, which can contain boranophosphate, phosphorothioate, and phosphate linkages. researchgate.net The H-phosphonate method, in general, provides a powerful alternative to the more common phosphoramidite approach for creating these modified nucleic acids. beilstein-journals.org
Preparation of Alkyl and Aryl Phosphorothioates via Reaction of (5,5-Dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl Derivatives with Trimethyl Phosphite
Detailed research findings for the specific reaction of (5,5-Dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivatives with trimethyl phosphite for the preparation of alkyl and aryl phosphorothioates are not extensively documented in the surveyed scientific literature.
Synthesis of Propargyl and Allenyl Organothiophosphates from Secondary Propargylic Alcohols and O,O-Diethyl this compound
A practical and environmentally friendly method has been developed for the efficient synthesis of propargyl and allenyl organothiophosphates. This approach utilizes readily available secondary propargylic alcohols and O,O-diethyl this compound, [(EtO)2P(O)SH]. The reaction proceeds smoothly in moderate to excellent yields without the need for additional catalysts.
A notable feature of this transformation is the dual role of O,O-diethyl this compound, which acts as both a nucleophile and an acid promoter to initiate the reaction. The chemoselectivity of the reaction, leading to either the propargyl or allenyl product, can be influenced by the nature of the substituents on the propargylic alcohol.
Table 2: Synthesis of Propargyl and Allenyl Organothiophosphates
| Propargylic Alcohol Substrate | Product Type | Yield (%) |
|---|---|---|
| 1-Phenyl-2-propyn-1-ol | Propargyl | 92 |
| 1,3-Diphenyl-2-propyn-1-ol | Propargyl | 85 |
| 3-Phenyl-1-butyn-3-ol | Allenyl | 78 |
This table presents representative yields for the synthesis of propargyl and allenyl organothiophosphates from various secondary propargylic alcohols.
Preparation of Chiral Tetrahydrothiophenes Using Phosphorothioic Acids as Hydrogen Sulfide Surrogates
Phosphorothioic acids have emerged as safer and more convenient surrogates for the highly toxic gas hydrogen sulfide (H2S) in the synthesis of chiral tetrahydrothiophenes (THTs). The THT motif is an important structural component in numerous bioactive natural products.
This synthetic strategy allows for the preparation of THTs in high enantiopurity. The core of this method is a base-promoted, intramolecular carbon-sulfur bond-forming cyclization. The reaction is highly stereospecific, proceeding through a double SN2 displacement mechanism. A significant advantage of this methodology is its compatibility with a wide array of functional groups and heterocycles.
The process typically begins with the synthesis of enantioenriched alcohols, which are then used to prepare the precursors for cyclization. The use of a common intermediate, such as a Weinreb amide, enhances the flexibility and efficiency of the synthesis, allowing for the creation of a diverse library of THT analogues. Phosphorothioic acids are ideal for these applications as they are odorless, stable, and can be easily prepared, making them suitable for large-scale synthesis.
Transition Metal-Free Synthetic Approaches
The development of transition-metal-free synthetic methods for phosphorothioates is a significant area of research, driven by the desire to avoid potential metal contamination in the final products and to develop more sustainable chemical processes.
One effective catalyst-free method involves the P-S coupling reaction of thiols with H-dialkyl phosphites. In this approach, dimethyl sulfoxide (DMSO) serves as both the solvent and the oxidant. The reaction proceeds through the formation of a disulfide intermediate from the thiol, which then undergoes nucleophilic substitution by the dialkyl phosphite to yield the desired phosphorothioate. This method is convenient and provides various phosphorothioates in good to moderate yields under mild conditions.
Another notable transition-metal-free approach is the rongalite-promoted synthesis of S-aryl phosphorothioates. This procedure utilizes dialkyl phosphites (H-phosphonates), aryl iodides, and elemental sulfur, with rongalite (sodium hydroxymethanesulfinate) acting as a radical promoter. The reactions proceed smoothly to give S-aryl phosphorothioates in good yields.
Furthermore, the direct metal-free S-arylation of phosphorothioate diesters using diaryliodonium salts, as discussed in section 2.2.3, represents another important transition-metal-free strategy. nih.govnih.govresearchgate.net
Table 3: Comparison of Transition-Metal-Free Methods for Phosphorothioate Synthesis
| Method | Reagents | Key Features |
|---|---|---|
| P-S Coupling | Thiols, H-dialkyl phosphites, DMSO | Catalyst-free, mild conditions, disulfide intermediate |
| Rongalite-Promoted Synthesis | Dialkyl phosphites, aryl iodides, sulfur, rongalite | Radical mechanism, good yields for S-aryl derivatives |
Rearrangements of Organophosphorus Thiono Esters (e.g., catalyzed by alkyl halides, Lewis acids, protic acids, palladium)
The rearrangement of organophosphorus thiono esters to their thiolo isomers is a synthetically valuable transformation. This thiono-thiolo rearrangement can be promoted by various means, including heat, alkyl halides, Lewis acids, protic acids, and transition metal catalysts.
A particularly efficient and selective method involves the use of a palladium(0) catalyst for the allylic rearrangement of O-allyl phosphoro- and phosphonothionates. This palladium-catalyzed reaction proceeds via a (π-allyl)palladium intermediate and generally leads to the thermodynamically more stable regio- and stereoisomers. A key characteristic of the palladium-catalyzed rearrangement is that the sulfur atom preferentially bonds to the least substituted carbon of the allylic moiety, irrespective of the initial substitution pattern. This regioselectivity contrasts with that observed in thermal or protic acid-catalyzed rearrangements.
The reaction is applicable to a wide variety of O-allyl thionates, demonstrating its broad synthetic utility.
Stereoselective and Asymmetric Synthesis
The introduction of chirality at the phosphorus center of phosphorothioates is of paramount importance, particularly in the development of therapeutic oligonucleotides and chiral ligands. Stereoselective and asymmetric synthetic methods provide access to enantiomerically pure or enriched P-chiral compounds, allowing for the investigation of stereochemistry-dependent bioactivity.
Axis-to-Center Chirality Transfer in this compound Ester Synthesis
A notable strategy for achieving stereocontrol in phosphorothioate synthesis is the transfer of chirality from a chiral axis to a prochiral phosphorus center. This has been effectively demonstrated in the synthesis of P-chiral phosphorothioic monofluoridic acid salts through the fluorinative hydrolysis of this compound O-esters bearing a binaphthyl group. The axial chirality of the binaphthyl moiety directs the stereochemical outcome of the reaction, leading to the formation of optically active products.
The reaction of this compound esters with a binaphthyl group with a fluoride ion source, such as tetrabutylammonium fluoride (Bu4NF), proceeds in a stereospecific manner. The axial chirality of the binaphthyl group is efficiently transferred to the newly formed chiral center at the phosphorus atom. This methodology has been shown to proceed with high diastereoselectivity, providing a reliable route to enantioenriched P-chiral this compound derivatives.
Asymmetric Synthesis of P-Chiral Phosphorothioic Monofluoridic Acid Salts
Building upon the principle of axis-to-center chirality transfer, the asymmetric synthesis of P-chiral phosphorothioic monofluoridic acid ammonium salts has been successfully achieved. This method utilizes this compound O-esters equipped with a binaphthyl group as the chiral auxiliary. The absolute stereochemistry of the resulting salts has been unequivocally determined through X-ray crystallographic analysis and by comparison of their circular dichroism (CD) spectra.
The fluorinative hydrolysis of these esters demonstrates high efficiency in transferring the axial chirality of the binaphthyl group to the phosphorus center. This approach represents a significant advancement in the synthesis of optically active P-chiral organophosphorus compounds, which are valuable as chiral auxiliaries and are found in various biologically active molecules.
Preparation of Enantioenriched Alcohols via Corey-Bakshi-Shibata (CBS) Reduction as a Precursor Step
The stereoselective synthesis of chiral phosphorothioates often relies on the use of enantioenriched starting materials. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. researchgate.netresearchgate.netnih.govnih.gov This reaction typically employs a chiral oxazaborolidine catalyst and a borane reducing agent, achieving high levels of enantiomeric excess (ee). researchgate.net
These enantioenriched alcohols serve as crucial precursors in the synthesis of chiral this compound derivatives. For instance, the synthesis of chiral tetrahydrothiophenes has been accomplished using phosphorothioic acids, with the initial step involving the preparation of enantioenriched alcohols through the CBS reduction of the corresponding ketones. wikipedia.org This highlights the importance of the CBS reduction as an enabling technology for accessing chiral building blocks for subsequent stereospecific transformations in phosphorothioate chemistry.
Table 1: Examples of CBS Reduction for the Synthesis of Chiral Alcohol Precursors
| Ketone Substrate | CBS Catalyst | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Acetophenone | (R)-2-Methyl-CBS-oxazaborolidine | >95% | researchgate.net |
| 1-Tetralone | (R)-2-Butyl-CBS-oxazaborolidine | 97% | nih.gov |
| 2-Chloroacetophenone | (S)-2-Methyl-CBS-oxazaborolidine | 96% | nih.gov |
Mitigation of Racemization in Chiral Phosphorothioate Systems
A significant challenge in the synthesis and application of chiral phosphorothioates is the potential for racemization at the stereogenic phosphorus center. This is particularly critical in the context of therapeutic oligonucleotides, where the stereochemical integrity of the phosphorothioate linkages can profoundly impact their biological activity, including cellular uptake, nuclease resistance, and binding affinity. ujd.edu.pl
Racemization can occur through various mechanisms, often facilitated by heat or chemical reagents. organic-chemistry.org In the synthesis of some chiral small molecules derived from phosphorothioic acids, racemization has been observed, especially in the presence of strong bases or with substrates containing electron-withdrawing groups. wikipedia.org Mitigation strategies often involve careful control of reaction conditions, such as reducing the equivalents of base used in a reaction. By minimizing exposure to harsh conditions that can promote epimerization, the stereochemical fidelity of the chiral phosphorothioate can be preserved.
Mechanistic Pathways in Phosphorothioate Synthesis
Understanding the mechanistic underpinnings of phosphorothioate formation is crucial for reaction optimization and the rational design of new synthetic methods. While sharing some similarities with phosphate chemistry, the presence of sulfur introduces unique reactivity patterns.
Arbuzov-Type Mechanistic Pathways
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates, involving the reaction of a trialkyl phosphite with an alkyl halide. organic-chemistry.org While a direct analog for the synthesis of phosphorothioates is not always straightforward, Arbuzov-type mechanistic pathways are relevant, particularly when considering the thiono-thiolo rearrangement.
In the context of phosphorothioate synthesis, an Arbuzov-like reaction can be envisioned to proceed through the initial attack of a trivalent phosphorus species, such as a trialkyl thiophosphite, on an alkyl halide. This would form a quasi-phosphonium intermediate. However, a key feature in this system is the propensity for thiono-thiolo rearrangement, where a P=S (thiono) bond isomerizes to a P=O (thiolo) bond with a P-S-C linkage. core.ac.ukresearchgate.net
This rearrangement is a critical step and distinguishes the pathway from the classic Arbuzov reaction. The driving force for this isomerization is the greater thermodynamic stability of the P=O bond compared to the P=S bond. The mechanism can be influenced by factors such as the nature of the alkyl groups, the solvent, and the presence of catalysts. For instance, the reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base proceeds via S-alkylation to form phosphorothioates, demonstrating the nucleophilicity of the sulfur atom in the thiophosphate anion. nih.govnih.gov This highlights that while the initial nucleophilic attack can occur at phosphorus, subsequent rearrangement or direct attack at sulfur are key pathways in the formation of stable phosphorothioate products.
Base-Promoted Intramolecular Cyclization via a Double SN2 Displacement Mechanism
The formation of cyclic phosphorothioates can be achieved through base-promoted intramolecular cyclization. This strategy often involves a precursor molecule containing both a phosphorothioate moiety and a nucleophilic group, such as a hydroxyl (-OH) or thiol (-SH) group, separated by a suitable linker. The mechanism can be conceptualized as involving two successive nucleophilic substitution (SN2)-type displacements at the phosphorus center.
In a representative reaction, a hydroxyalkyl phosphorothioate ester is treated with a base. The base deprotonates the terminal hydroxyl group, converting it into a more potent alkoxide nucleophile. This nucleophile then attacks the electrophilic phosphorus atom in an intramolecular fashion. This initial ring-forming step proceeds via a trigonal bipyramidal transition state, characteristic of an SN2 reaction at phosphorus, leading to the displacement of one of the substituents on the phosphorus atom and the formation of a cyclic phosphorothioate intermediate.
Depending on the structure of the precursor and the reaction conditions, this cyclic intermediate may be the final product or it may undergo a second SN2 displacement. If another nucleophile is present or if the initial leaving group can re-attack, the ring can open. This sequence of ring-formation and ring-opening constitutes a "double displacement" process. For example, studies on model systems for RNA cleavage have examined the intramolecular attack of a 2'-thiol group on the adjacent phosphodiester bond, which proceeds through a cyclization pathway. nih.gov The subsequent hydrolysis of the resulting cyclic diester involves the cleavage of a P-O bond to yield the 2'-S-phosphorothioate. nih.gov The synthesis of cyclic phosphatidic acid (cPA) phosphorothioate analogues also utilizes cyclization strategies, employing oxathiaphospholane approaches. rsc.org
| Precursor Type | Nucleophile | Resulting Structure | Reference |
| Hydroxyalkyl phosphorothioate | Internal alkoxide | Cyclic phosphorothioate | rsc.org |
| 2'-Thionucleoside phosphodiester | Internal thiolate | Cyclic 2'-S-phosphorothioate intermediate | nih.gov |
Role of Disulfide Intermediates in Phosphorothioate Formation
The conversion of P(III) species, such as phosphite triesters, to P(V) phosphorothioates is a cornerstone of modern oligonucleotide synthesis. This transformation is commonly referred to as sulfurization or sulfur transfer. A prominent and widely adopted class of reagents for this purpose are disulfides and related compounds, which act as electrophilic sulfur sources. oup.comtandfonline.comtcichemicals.comresearchgate.net The mechanism involves the nucleophilic attack of the trivalent phosphorus atom on the S-S bond of the sulfurizing reagent.
A diverse array of disulfide-based reagents has been developed, including tetraethylthiuram disulfide (TETD), 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), and phenylacetyl disulfide (PADS). tandfonline.comtcichemicals.comresearchgate.net The general mechanism begins with the phosphite triester attacking one of the sulfur atoms of the disulfide. This leads to the cleavage of the S-S bond and the formation of a phosphonium intermediate and a thiolate anion. This intermediate then collapses, with the thiolate anion dealkylating the phosphonium intermediate (often removing a cyanoethyl protecting group) to yield the stable pentavalent phosphorothioate triester.
Detailed mechanistic studies on phenylacetyl disulfide (PADS) have revealed a more complex and efficient pathway. It was discovered that "aged" solutions of PADS in the presence of a base like 3-picoline provide significantly higher sulfurization efficiencies (>99.9%) than freshly prepared solutions. acs.orgresearchgate.net This is because the base catalyzes the degradation of PADS via an E1cB-type elimination, generating a disulfide anion. researchgate.nethud.ac.uk This anion then attacks intact PADS molecules to form reactive polysulfide intermediates. acs.orgresearchgate.netresearchgate.netresearchgate.net These polysulfides are more potent sulfur transfer agents than PADS itself, leading to near-quantitative conversion of the phosphite to the phosphorothioate. researchgate.netresearchgate.net The rate of the reaction using "aged" PADS is first order in the polysulfide, the phosphite, and a pyridine base, although it becomes independent of the base at high concentrations. researchgate.netresearchgate.net
| Sulfurizing Reagent | Common Name/Abbreviation | Key Features | References |
| 3H-1,2-Benzodithiol-3-one 1,1-dioxide | Beaucage Reagent | Highly efficient, but relatively expensive. | tcichemicals.comresearchgate.net |
| Phenylacetyl disulfide | PADS | Inexpensive and highly efficient (>99.9%) when "aged" in solution to form polysulfides. | tcichemicals.comacs.orgresearchgate.netresearchgate.net |
| Tetraethylthiuram disulfide | TETD | One of the earlier reagents used for sulfurization. | researchgate.net |
| Diethyldithiocarbonate disulfide | DDD | An inexpensive, rapid, and efficient alternative to PADS. | tandfonline.comnih.gov |
| 3-Amino-1,2,4-dithiazole-5-thione | ADTT | Used successfully in large-scale synthesis. | calstate.edu |
| Bis(benzenesulfonyl)disulfide | - | Crystalline solid, easy to handle, efficient conversion in 1-2 minutes. | oup.com |
Sulfur-Mediated Umpolung Strategies
Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. wikipedia.orgorganic-chemistry.org In the context of phosphorus chemistry, the phosphorus atom in P(V) compounds like phosphates is strongly electrophilic. An umpolung strategy would invert this reactivity, making the phosphorus atom act as a nucleophile. This can be effectively achieved by using P(III) precursors, such as phosphines or phosphites, which possess a lone pair of electrons and are inherently nucleophilic. msu.edu The reaction of these P(III) nucleophiles with an electrophilic sulfur source is a classic example of a sulfur-mediated umpolung approach to forming P-S bonds.
This strategy is conceptually analogous to the Corey-Seebach reaction in carbon chemistry, where a 1,3-dithiane is used to mask an aldehyde's carbonyl carbon, allowing it to be deprotonated and function as a nucleophilic acyl anion equivalent. wikipedia.orgorganic-chemistry.org In the phosphorus equivalent, a trivalent phosphine (R₃P) or phosphite (P(OR)₃) serves as the "umpoled" phosphorus synthon. This P-nucleophile readily attacks electrophilic sulfur sources.
A straightforward example is the reaction of a tertiary phosphine with elemental sulfur (S₈). The phosphine's lone pair attacks the sulfur ring, leading to the formation of a phosphine sulfide (R₃P=S). nih.gov Similarly, dialkyl phosphites can react with elemental sulfur in the presence of a base to generate O,O'-dialkyl thiophosphate anions, which are potent nucleophiles that can then be alkylated to form S-alkyl phosphorothioates. nih.gov This one-pot reaction effectively uses the nucleophilic character of the P(III) phosphite to initiate the P-S bond formation.
The reactions with disulfide intermediates discussed in the previous section can also be viewed through the lens of umpolung. The nucleophilic P(III) phosphite triester attacks the electrophilic sulfur of the disulfide reagent. This deliberate use of a P-nucleophile to attack a sulfur electrophile inverts the more intuitive approach of a sulfur nucleophile attacking a P-electrophile, representing a powerful and widely used umpolung strategy for the synthesis of phosphorothioates. sapub.org
| Phosphorus Nucleophile (P(III)) | Sulfur Electrophile | Product Type | Key Feature |
| Tertiary Phosphine (R₃P) | Elemental Sulfur (S₈) | Phosphine Sulfide | Direct formation of a P=S bond. |
| Dialkyl Phosphite | Sulfur/Base, then Alkyl Halide | S-Alkyl Phosphorothioate | One-pot formation of a thiophosphate anion followed by S-alkylation. nih.gov |
| Phosphite Triester | Disulfides (e.g., PADS, TETD) | Phosphorothioate Triester | Nucleophilic P(III) attacks the S-S bond; central to oligonucleotide synthesis. tandfonline.com |
Chemical Reactivity and Transformation of Phosphorothioic Acid Compounds
Hydrolysis Kinetics and Mechanisms
The hydrolytic stability of phosphorothioic acid compounds is a critical aspect of their chemical behavior, with significant implications for their environmental fate and biological activity. The rate and mechanism of hydrolysis are profoundly influenced by environmental factors such as pH and temperature, the presence of metal ions, and enzymatic activity.
The rate of hydrolysis of phosphorothioate (B77711) esters is highly dependent on the pH of the surrounding medium. Generally, these compounds exhibit greater stability in neutral and acidic conditions compared to alkaline environments. For instance, the hydrolysis of the organophosphorothioate insecticide quinalphos was studied at 25°C across a pH range of 4.0, 7.0, and 10.0. The observed rate constant was found to decrease with increasing pH, indicating that the compound is more susceptible to hydrolysis under acidic conditions in the presence of a catalyst. uta.edu.lyutripoli.edu.ly
In another study, the hydrolysis of S,S,S-tri-isopropyl phosphoro-trithioate was investigated in both acidic (0.1 to 6.0 M HCl) and buffered (pH 1.20 to 7.80) solutions. The hydrolysis rates were observed to be lower in the buffer solutions, but increased with rising acidity up to 6.0 M HCl. asianpubs.org This suggests that the hydrolysis of this particular phosphorothioate is acid-catalyzed. The rate of hydrolysis via the neutral species was found to be comparatively slow and was overtaken by the more reactive conjugate acid species in moderately strong acid media. asianpubs.org
Temperature also plays a crucial role in the hydrolysis of phosphorothioate compounds. An increase in temperature generally leads to an accelerated rate of hydrolysis. For example, the hydrolysis of prothiofos at a constant pH of 5 was shown to increase with rising temperature. researchgate.net Similarly, studies on thioesters and phosphoesters have shown a clear temperature dependence on their hydrolysis rates, with higher temperatures generally leading to faster degradation. nih.govnih.gov
Table 1: Effect of pH on the Hydrolysis of Quinalphos at 25°C This table is interactive. Click on the headers to sort the data.
| pH | Observed Rate Constant (k_obs) |
|---|---|
| 4.0 | Highest |
| 7.0 | Intermediate |
| 10.0 | Lowest |
Data derived from studies on mercury-catalyzed hydrolysis of quinalphos, indicating relative rate changes with pH. uta.edu.lyutripoli.edu.ly
The hydrolysis of this compound derivatives can be significantly accelerated by the presence of certain metal ions, which act as catalysts. libretexts.org Divalent metal ions, such as Cu(II), have been shown to catalyze the hydrolysis of some phosphorothioates. uta.edu.ly However, mercury(II) (Hg²⁺) is a particularly potent catalyst for the hydrolysis of phosphorothioate compounds due to its high affinity for sulfur (thiophilicity). mdpi.com
The mercury-catalyzed hydrolysis of quinalphos demonstrated a significant increase in the rate of hydrolysis in the presence of Hg²⁺ ions across a pH range of 4.0, 7.0, and 10.0. uta.edu.lyutripoli.edu.lyutripoli.edu.ly The catalytic effect was most pronounced at the lowest pH value (pH 4.0). uta.edu.lyutripoli.edu.ly Electrospray ionization mass spectrometry (ESI-MS) studies have indicated that the catalytic mechanism involves the coordination of the Hg²⁺ ion with the sulfur atom of the phosphorothioate. uta.edu.lyutripoli.edu.ly This interaction polarizes the P-S bond, making the phosphorus atom more susceptible to nucleophilic attack by water or hydroxide ions, thereby enhancing the rate of hydrolysis. utripoli.edu.ly
The catalytic activity of metal ions is dependent on the specific metal ion and the structure of the phosphorothioate substrate. For instance, while Hg²⁺ has a pronounced catalytic effect on several P=S compounds like parathion methyl, malathion, and fenitrothion, its effect on the hydrolysis of dichlorvos (a P=O compound) is minimal. uta.edu.lyutripoli.edu.ly This highlights the importance of the sulfur atom in the coordination with thiophilic metal ions like mercury.
Table 2: First-Order Rate Constants for the Hydrolysis of Quinalphos (Q) in the Absence and Presence of Hg²⁺ at 25°C This table is interactive. Users can filter by pH.
| pH | Condition | Rate Constant for Disappearance of Q (s⁻¹) |
|---|---|---|
| 4.0 | No Hg²⁺ | Not specified |
| 4.0 | With Hg²⁺ (0.01 mmol L⁻¹) | Significantly increased |
| 7.0 | No Hg²⁺ | Not specified |
| 7.0 | With Hg²⁺ (0.01 mmol L⁻¹) | Significantly increased |
| 10.0 | No Hg²⁺ | Not specified |
| 10.0 | With Hg²⁺ (0.01 mmol L⁻¹) | Significantly increased |
Qualitative data based on the finding that Hg²⁺ catalyzed the hydrolysis of quinalphos at all tested pH values. uta.edu.ly
Phosphatases are enzymes that catalyze the hydrolysis of esters and anhydrides of phosphoric acid. Both alkaline and acid phosphatases can hydrolyze this compound esters, although their substrate selectivity can differ. Alkaline phosphatase from Escherichia coli has been shown to hydrolyze both stable oxygen esters of this compound and S-substituted monoesters of this compound. nih.govnih.govacs.orgacs.org The enzymatic hydrolysis of these compounds follows Michaelis-Menten kinetics. nih.govnih.gov
The substitution of a non-bridging oxygen with sulfur in a phosphate (B84403) ester can affect its interaction with the active site of phosphatases, leading to differences in hydrolysis rates. whiterose.ac.uk For the promiscuous phosphatase PP1, it catalyzes the hydrolysis of both phosphate and phosphorothioate esters, with second-order rate accelerations falling within a narrow range. whiterose.ac.uk This suggests that the enzyme can accommodate the structural and electronic differences between the two types of substrates. However, the reduced enzymatic rates for phosphorothioate hydrolysis by some phosphatases have been attributed to a decrease in the stabilization of the transition state due to the poorer affinity of the enzyme for the phosphorothioate substrate's transition state. whiterose.ac.uk
The specificity of phosphatases is also influenced by the amino acid sequence surrounding the phosphorylation (or thiophosphorylation) site. nih.govsemanticscholar.orgembopress.org For example, the catalytic subunits of PP1 and PP2A exhibit intrinsic preferences for certain amino acid motifs adjacent to the phosphorylation site. semanticscholar.org This substrate recognition is a key factor in determining the selectivity of dephosphorylation reactions within the cell.
Reactivity of Phosphorus and Sulfur Heteroatoms
The distinct electronegativities and bonding characteristics of the phosphorus and sulfur atoms in phosphorothioates are central to their chemical reactivity. These heteroatoms can participate in a variety of chemical transformations, acting as electrophiles, nucleophiles, or radical species, and the sulfur atom is a key site for alkylation.
The sulfur atom in a phosphorothioate moiety is a soft nucleophile due to the localization of negative charge on the sulfur. researchgate.net This nucleophilicity allows phosphorothioates to react with various electrophilic reagents, a property that is widely utilized in the functionalization of phosphorothioate-containing oligonucleotides. nih.govresearchgate.netbohrium.com The reaction of the phosphorothioate backbone with electrophiles allows for the precise, site-specific incorporation of desired chemical structures. nih.govresearchgate.net
Conversely, the phosphorus atom in a phosphorothioate can act as an electrophilic center, particularly when bonded to a good leaving group. Nucleophilic attack at the phosphorus center is a common mechanism in the hydrolysis and enzymatic cleavage of these compounds. Furthermore, electrophilic activation of the phosphorothioate group itself can generate highly reactive species. For example, treatment of a 5'-phosphorothioate nucleotide with an electrophile like 2,4-dinitrochlorobenzene can produce an electrophilic thioester nucleotide, which can then be coupled with various phosphate reagents to synthesize nucleoside oligophosphates. rsc.org
While less common, the involvement of phosphorothioates in radical-mediated reactions has also been considered. For instance, in the context of DNA damage, reactive oxygen species can interact with phosphorothioate linkages. The interaction of iodine with phosphorothioates is a complex process that can involve both nucleophilic attack and redox chemistry, potentially leading to either P-O or P-S bond cleavage. pnas.org
The nucleophilic nature of the sulfur atom in phosphorothioates makes it susceptible to alkylation, leading to the formation of S-alkylated derivatives. nih.govnih.gov The reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base is a direct route to synthesizing phosphorothioates through the formation of an O,O'-dialkyl thiophosphate anion, which then undergoes S-alkylation. nih.govnih.gov
Studies on the reaction of the ambident nucleophile ammonium O,O'-diethyl thiophosphate with various electrophiles have shown a preference for S-alkylation with soft electrophiles like benzyl halides and tosylates. nih.govnih.gov In contrast, reaction with a hard electrophile such as benzoyl chloride results in O-acylation. nih.govnih.gov This differential reactivity highlights the principles of hard and soft acid-base theory in governing the reaction outcomes of phosphorothioate anions.
A variety of synthetic methodologies have been developed to achieve the S-alkylation of phosphorothioates. These include Michaelis–Arbuzov-type reactions, nucleophilic substitution of a leaving group on the phosphorus with a thiol, and oxidative dehydrogenative coupling of P(O)-H compounds with thiols. rsc.org More recent methods involve multi-component reactions, for example, using cyclic sulfonium salts, elemental sulfur (S₈), and H-phosphonates to access a diverse range of S-alkyl phosphorothioates under mild, transition-metal-free conditions. rsc.orgrsc.orgdntb.gov.ua
Table 3: Common Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quinalphos |
| S,S,S-Tri-isopropyl phosphoro-trithioate |
| Prothiofos |
| Parathion methyl |
| Malathion |
| Fenitrothion |
| Dichlorvos |
| 2,4-dinitrochlorobenzene |
| Benzyl halide |
| Tosylate |
| Benzoyl chloride |
Oxidation Reactions to Form Disulfides
The sulfur atom in phosphorothioates is susceptible to oxidation, a reaction that can lead to the formation of a disulfide linkage. This transformation is particularly relevant in the context of phosphorothioate-modified oligonucleotides (PS-oligos), where the formation of a disulfide anion radical ([-P-S•S-P-]⁻) has been identified as a key step under certain oxidative conditions. nih.gov
One-electron oxidation of the phosphorothioate moiety, for instance by radicals such as Cl₂•⁻, initially generates a sulfur-centered radical adduct (e.g., -P-S•Cl). nih.gov This intermediate is highly reactive and can subsequently react with a neighboring phosphorothioate group. This reaction proceeds to form a dimer linked by a three-electron sigma bond, known as a disulfide anion radical. nih.gov
The mechanism can be summarized as follows:
Initial Oxidation : A one-electron oxidant abstracts an electron from the phosphorothioate sulfur atom.
Radical Adduct Formation : The resulting radical may form an adduct with other species present in the medium.
Dimerization : The radical adduct reacts with a second phosphorothioate molecule to form the disulfide anion radical, [-P-S•S-P-]⁻. nih.gov
This process has been studied in detail in DNA oligomers containing phosphorothioate linkages. The proximity and number of phosphorothioate groups can influence whether the disulfide formation is a unimolecular or bimolecular process. nih.gov In the presence of certain biological molecules, such as methionine, similar reactions can lead to the formation of disulfide cation radicals ([-S•S-]⁺). nih.gov While much of the detailed research has focused on oligonucleotides, the fundamental reactivity applies to simpler this compound derivatives as well. The oxidation of the sulfur in phosphorothioates can also be influenced by the presence of oxygen and is a key consideration in their application, particularly in biological systems where oxidative stress can occur. researchgate.net
P-S Bond Cleavage Reactions and Associated Rearrangements
The phosphorus-sulfur (P-S) bond is a key functional group that can be selectively cleaved under various conditions, leading to significant molecular transformations. This cleavage can be initiated by nucleophiles, radicals, or metal catalysts, enabling diverse synthetic applications.
Anionic Rearrangements and Cascades Involving P-S Bonds
The cleavage of the P-S bond in S-aryl phosphorothioates can be initiated by nucleophilic attack at the phosphorus center. The mechanism of this reaction is highly dependent on the solvent and the nature of the nucleophile. For instance, the hydrolysis of S-aryl phosphorothioates demonstrates how changes in the reaction environment can influence the pathway of P-S bond cleavage. nih.gov
In reactions with anionic oxygen nucleophiles, the process can occur through different mechanisms. A concerted (AₙDₙ) mechanism involves a single transition state where the nucleophile attacks the phosphorus atom at the same time as the P-S bond is breaking. Alternatively, an associative (Aₙ + Dₙ) mechanism proceeds through a step-wise pathway involving the formation of a pentacoordinate intermediate, with the subsequent cleavage of the P-S bond being a separate step. The stability of this intermediate and the basicity of the leaving group are critical factors that determine the operative mechanism.
While detailed examples of complex anionic rearrangements and cascades involving the P-S bond of phosphorothioic acids are not extensively documented in readily available literature, the fundamental principles of nucleophilic substitution at phosphorus provide the basis for such potential transformations. The cleavage is a key step that could initiate subsequent intramolecular reactions if appropriate functional groups are present in the molecule.
Formation of Sulfur-Heterocycles via P-S Bond Cleavage
Although direct, general methods for synthesizing sulfur heterocycles via P-S bond cleavage of phosphorothioic acids are not widely reported, the principle of using phosphorus-sulfur compounds as sulfur-transfer agents is well-established in organic synthesis. For example, reagents like phosphorus pentasulfide (P₄S₁₀) are commonly used to introduce sulfur into organic molecules to form heterocycles like thiophenes from 1,4-dicarbonyl compounds in the Paal-Knorr thiophene synthesis. pharmaguideline.comderpharmachemica.com This classic reaction underscores the utility of P-S compounds in constructing sulfur-containing rings, though it does not start from a simple this compound.
The formation of heterocycles containing a phosphorus-sulfur linkage within the ring itself is another related area. Novel organophosphorus-sulfur heterocycles, such as those with an O-P(S)-O or O-P(S)-S-S-P(S)-O scaffold, can be synthesized through one-pot reactions involving diols and a thionation reagent, showcasing the construction of rings containing the P=S moiety.
Homolytic Processes for Olefins Phosphorylation
The P-S bond can undergo homolytic cleavage to generate phosphorus-centered radicals, which are valuable intermediates for the phosphorylation of unsaturated carbon-carbon bonds. This approach allows for the addition of phosphorus-containing groups across alkenes (olefins) in a radical chain process.
Thiyl radicals (RS•) can initiate a process of desulfurative alkylation. In this mechanism, a thiyl radical adds to a trivalent phosphorus compound, such as a phosphite, to form a hypervalent phosphoranyl radical. This intermediate then fragments, creating a stable P=S or P=O bond and releasing an alkyl radical. This alkyl radical can then add to an alkene. However, a common side reaction is the direct hydrothiolation of the alkene. escholarship.org
More direct methods involve the generation of phosphonothioyl and related phosphorus-centered radicals from precursors like selenophosphorothioates. When treated with a radical initiator (e.g., AIBN), these compounds undergo homolytic cleavage of the P-Se bond to produce the desired phosphorus radical. This radical then adds to the C=C double bond of an alkene. The resulting carbon-centered radical is subsequently quenched by a hydrogen atom donor, such as tris(trimethylsilyl)silane (TTMSSH), to yield the final hydrophosphorylation product. This method is effective for addition to both electron-rich and electron-poor alkenes.
| Alkene Substrate | Phosphorus Radical Precursor | Product Type | Yield |
| Electron-rich alkene | Selenophosphorothioate | Phosphonothioate adduct | Good |
| Electron-poor alkene | Selenophosphorothioate | Phosphonothioate adduct | Good |
| Diallylamine | Selenophosphorothioate | Tandem cyclization product | Fair |
| (1R)-(+)-α-pinene | Selenophosphorothioate | Ring-opened adduct | Fair |
This table is illustrative of the types of transformations possible based on the described research.
Metal-Catalyzed Alkynes Thiophosphorylation
The addition of S-H bonds across the C≡C triple bond of alkynes, known as hydrothiolation, can be effectively catalyzed by transition metals, particularly rhodium complexes. organic-chemistry.orgresearchgate.netscilit.comresearchgate.net This reaction provides a direct route to vinyl sulfides, which are valuable synthetic intermediates. While the hydrothiolation of alkynes with simple thiols is well-studied, the direct addition of a this compound (which contains an S-H bond in its tautomeric form) is a more specialized transformation.
Rhodium catalysts, such as those supported by hydrotris(pyrazolyl)borate (Tp) ligands, have been shown to be highly active for alkyne hydrothiolation. organic-chemistry.org The general mechanism involves the activation of the S-H bond by the metal center, followed by the insertion of the alkyne into the resulting metal-hydride or metal-thiolate bond and subsequent reductive elimination to give the vinyl sulfide product.
The regioselectivity of the addition (i.e., the formation of branched vs. linear products) is a key challenge and depends on the nature of both the thiol and the alkyne, as well as the specific catalyst system employed. For example, rhodium-catalyzed hydrothiolation with alkyl thiols often proceeds with high regioselectivity to give branched vinyl sulfides, whereas aryl thiols can yield a mixture of regioisomers. organic-chemistry.org The application of this methodology to phosphorothioic acids would represent a direct and atom-economical route to thiophosphorylated alkenes, an area that is still developing.
Role in Biochemical Processes and Enzymatic Mechanisms
Phosphorothioate (B77711) Analogs as Mechanistic Probes in Enzymology
Phosphorothioate analogs of nucleotides and other phosphorylated biomolecules have become indispensable tools in the field of enzymology. The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) group creates a chiral center at the phosphorus atom, allowing for the synthesis of stereoisomers (Rp and Sp). This seemingly subtle modification introduces unique physicochemical properties that can be exploited to probe the mechanisms of enzyme-catalyzed reactions involving phosphoryl group transfer. These analogs are often resistant to hydrolysis by certain enzymes, have altered metal ion coordination properties, and the chirality at phosphorus can be used to track the stereochemical course of a reaction.
The study of nucleophilic substitution at a phosphorus center is fundamental to understanding the mechanisms of a vast number of enzymatic reactions. Phosphorothioate analogs have been instrumental in dissecting these mechanisms. The reactions can proceed through different pathways, primarily categorized as either a concerted, single-step mechanism (similar to an SN2 reaction at carbon) or a stepwise mechanism involving a pentacoordinate intermediate. nih.govsapub.orgsapub.org
In a concerted mechanism, the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously, proceeding through a single pentacoordinate transition state. sapub.orgsapub.org This process typically results in an inversion of the configuration at the phosphorus atom. In contrast, a stepwise mechanism involves the formation of a transient trigonal bipyramidal pentacoordinate intermediate. nih.govsapub.org The breakdown of this intermediate to products can lead to either inversion or retention of configuration, depending on the relative positions of the attacking and leaving groups in the intermediate structure. nih.gov By using stereospecifically synthesized phosphorothioate analogs and analyzing the stereochemistry of the products, researchers can deduce the mechanistic pathway of the enzymatic reaction.
The table below summarizes the key characteristics of nucleophilic substitution mechanisms at phosphorus that can be investigated using phosphorothioate analogs.
| Mechanism | Key Characteristics | Stereochemical Outcome |
| Concerted (SN2-like) | Single pentacoordinate transition state; simultaneous bond formation and breaking. sapub.orgsapub.org | Inversion of configuration. nih.gov |
| Stepwise (Addition-Elimination) | Formation of a transient pentacoordinate intermediate. nih.govsapub.org | Can result in either inversion or retention of configuration. nih.gov |
Many enzymatic reactions involve two substrates and yield two products. These bisubstrate reactions can proceed through two primary types of mechanisms: sequential (or single displacement) and ping-pong (or double displacement). quora.comyoutube.com In a sequential mechanism, all substrates must bind to the enzyme to form a ternary complex before any products are released. libretexts.org In a double displacement mechanism, the first substrate binds to the enzyme and reacts, modifying the enzyme and releasing the first product. The second substrate then binds to the modified enzyme, reacts, and is released as the second product, regenerating the original enzyme. libretexts.orglibretexts.org
Phosphorothioate analogs can help distinguish between these mechanisms. For instance, in a phosphoryl transfer reaction, if the reaction proceeds via a double displacement mechanism, a phosphoryl-enzyme intermediate is formed. If a phosphorothioate analog is used as a substrate, a thiophosphoryl-enzyme intermediate would be generated. The stability and reactivity of this thiophosphoryl intermediate can differ significantly from the phosphoryl intermediate, potentially altering the kinetics or even stalling the reaction, which provides evidence for the double displacement pathway.
The key differences between single and double displacement mechanisms are outlined in the table below.
| Mechanism Type | Description | Kinetic Pattern (Lineweaver-Burk Plot) |
| Single Displacement (Sequential) | All substrates bind before any products are released, forming a ternary complex. libretexts.org | Intersecting lines. youtube.com |
| Double Displacement (Ping-Pong) | One or more products are released before all substrates have bound. Involves a modified enzyme intermediate. libretexts.orglibretexts.org | Parallel lines. libretexts.org |
The chirality of phosphorothioate analogs at the phosphorus atom (P-chirality) provides a powerful tool for investigating the stereochemical course of phosphoryl and nucleotidyl transfer reactions. nih.gov Enzymes that catalyze these reactions often exhibit a high degree of stereoselectivity for one diastereomer (Rp or Sp) over the other. nih.gov By using P-chiral analogs such as adenosine 5'-O-(1-thiotriphosphate) (ATPαS) or adenosine 5'-O-(2-thiodiphosphate) (ADPβS), researchers can determine the stereochemical preference of an enzyme and the stereochemical outcome of the reaction.
For example, studies with lysyl-tRNA synthetase have shown that the enzyme can utilize both the (Sp) and (Rp) diastereomers of ATPαS to synthesize the corresponding monothioanalogues of bis(5'-adenosyl)tetraphosphate (Ap4A). nih.gov However, the rates of formation for each diastereomer are different, indicating a stereochemical preference. Furthermore, enzymes that degrade Ap4A also show stereoselectivity; for instance, Ap4A hydrolase from yellow lupin seeds hydrolyzes both the Rp and Sp isomers of the phosphorothioate analog, but with a 51-fold preference for the Rp isomer. nih.gov This type of analysis, tracking the fate of the chiral phosphorus center from substrate to product, is crucial for understanding the geometry of the enzyme's active site and the catalytic mechanism. researchgate.net
Enzyme Inhibition Studies
Phosphorothioic acid derivatives, particularly certain organophosphorus compounds, are well-known for their ability to inhibit enzymes. This inhibitory activity is the basis for the action of many pesticides and nerve agents, but it also has applications in pharmacology. nih.gov
One of the most studied examples of enzyme inhibition by phosphorothioate-containing compounds is the inhibition of acetylcholinesterase (AChE). nih.govmdpi.comwikipedia.org AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine, which terminates the nerve impulse. nih.govnih.gov
Organophosphorus compounds, including many phosphorothioates, act as irreversible or quasi-irreversible inhibitors of AChE. nih.govwikipedia.org The mechanism involves the phosphorylation (or more accurately, thiophosphorylation in the case of phosphorothioates) of a catalytically essential serine residue in the active site of the enzyme. mdpi.com This process mimics the natural reaction with acetylcholine but results in a stable, covalent modification of the enzyme. The key steps are:
Binding: The organophosphorus inhibitor binds to the active site of AChE.
Phosphorylation/Thiophosphorylation: The inhibitor reacts with the serine hydroxyl group, forming a covalent bond and releasing a leaving group. wikipedia.org This renders the enzyme inactive because the serine is no longer available to participate in the hydrolysis of acetylcholine. mdpi.com
Aging: The phosphorylated enzyme can undergo a further chemical modification, known as aging, which involves the cleavage of an alkyl group from the phosphorus moiety. mdpi.com This "aged" enzyme-inhibitor complex is even more stable and resistant to reactivation.
The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition leads to hyperstimulation of cholinergic receptors, resulting in a range of toxic effects. mdpi.comnih.gov While many phosphorothioates are potent AChE inhibitors, their potency and selectivity can vary depending on their specific chemical structure. bohrium.com
Beyond acetylcholinesterase, phosphorothioate-containing molecules can inhibit a variety of other enzymes and interfere with biochemical pathways. The introduction of a phosphorothioate linkage into oligonucleotides, for instance, can confer resistance to degradation by nucleases. nih.govyoutube.com
Nuclease Inhibition: Oligonucleotides containing phosphorothioate groups are often resistant to hydrolysis by enzymes such as staphylococcal nuclease, DNase I, and DNase II. nih.gov This property is exploited in antisense oligonucleotide therapeutics, where the phosphorothioate backbone enhances the stability and half-life of the drug in biological environments. youtube.comoup.com While the phosphorothioate linkage itself is resistant, its presence can also affect the rate of hydrolysis of adjacent phosphodiester bonds. nih.gov
Inhibition of Translation: Phosphorothioate analogs of the mRNA 5' cap, such as 7-methylguanosine 5'-(1-thiotriphosphate) (m7GTPαS), have been shown to be potent inhibitors of cap-dependent translation. nih.gov These analogs are recognized by the translation initiation factor eIF4E but are resistant to hydrolysis by decapping enzymes, making them effective tools for studying and inhibiting protein synthesis. nih.gov
Interference with Coenzyme A Metabolism: Thiophosphate analogs of precursors to Coenzyme A (CoA), such as 4'-phosphopantetheine (PPanSH), have been synthesized to study and potentially modulate the CoA biosynthetic pathway. mdpi.com These analogs can exhibit altered stability towards enzymes that degrade CoA and its precursors, and some have shown the potential to support intracellular CoA-dependent pathways in deficient cells. mdpi.com
The inhibitory effects of various phosphorothioate analogs on different enzymes are summarized below.
| Phosphorothioate Analog | Target Enzyme(s) | Mechanism/Effect |
| Organophosphorothioates | Acetylcholinesterase (AChE) | Covalent modification of active site serine, leading to irreversible inhibition. mdpi.comwikipedia.org |
| Phosphorothioate Oligonucleotides | Nucleases (e.g., DNase I, DNase II) | The phosphorothioate linkage is resistant to enzymatic hydrolysis. nih.gov |
| 7-methylguanosine 5'-(1-thiotriphosphate) | Decapping Scavenger pyrophosphatase (DcpS) | Analog is resistant to hydrolysis, leading to inhibition of cap-dependent translation. nih.gov |
| Phosphorothioate analogs of PPanSH | Enzymes of CoA degradation | Increased stability against enzymatic degradation. mdpi.com |
Stereoselective Inhibition by Chiral Phosphonothioic Acids
The substitution of a non-bridging oxygen atom with sulfur in a phosphodiester linkage creates a chiral center at the phosphorus atom, resulting in two distinct stereoisomers: the Rp and Sp diastereomers. google.comnih.gov This chirality is a critical factor in the interaction of phosphorothioic acids with biological systems, particularly in the context of enzyme inhibition. The spatial arrangement of the substituents around the chiral phosphorus atom dictates the molecule's ability to fit into the active site of an enzyme, leading to stereoselective inhibition where one isomer is a significantly more potent inhibitor than the other.
Research into antisense oligonucleotides (ASOs), which often incorporate phosphorothioate (PS) linkages to enhance nuclease resistance, has provided significant insights into these stereoselective interactions. nih.gov For instance, the enzyme RNase H, which is crucial for the mechanism of action of many ASOs, exhibits a preference for the Rp stereoisomer. semanticscholar.org While the Sp isomer often confers greater stability against nuclease degradation, the Rp configuration is more readily recognized and processed by RNase H. nih.govsemanticscholar.org
This stereoselectivity is not limited to nucleases. Chiral phosphonic acids, which are structural analogs of carboxylic acids, can act as antagonists and inhibitors of enzymes that metabolize carboxylic acids. mdpi.com The biological activity in these cases is highly dependent on the absolute configuration of the stereogenic center. mdpi.com The differential effects of Rp and Sp isomers are attributed to their distinct physicochemical and biological properties, which influence nuclease sensitivity, the thermodynamic stability of duplex structures, and interactions with various enzymes. nih.gov
Table 1: Properties of Rp and Sp Phosphorothioate Diastereomers in Oligonucleotides
| Property | Rp Isomer | Sp Isomer |
| Nuclease Stability | Lower | Greater nih.gov |
| RNase H Activity | Preferred Substrate nih.govsemanticscholar.org | Less Preferred |
| RNA Binding Affinity | Improved semanticscholar.org | Lower |
Natural Occurrence and Biological Modifications
Phosphorothioate (P-S) Modifications in DNA and Nucleotides and Their Metabolic Roles
Naturally occurring phosphorothioate (P-S) modifications in the DNA backbone, where a non-bridging oxygen atom is replaced by sulfur, have been identified in a diverse range of bacteria and archaea. oup.commdpi.com This physiological modification is sequence-selective and occurs specifically in the Rp configuration. oup.comnih.gov The enzymatic machinery responsible for this sulfur-for-oxygen swap is encoded by the dndABCDE gene cluster. oup.comnih.gov
These P-S linkages serve multiple metabolic roles, most notably as part of a defense mechanism analogous to restriction-modification (R-M) systems. oup.comnih.gov In some bacteria, the DndABCDE proteins introduce the P-S modification at specific recognition sequences, while a cognate set of proteins, DndFGH, acts as a restriction enzyme complex that identifies and cleaves foreign DNA lacking the host's specific P-S pattern. oup.comnih.gov This protects the host cell from invading genetic elements like phages and plasmids. nih.gov
Beyond this defensive role, P-S modifications are involved in maintaining cellular redox homeostasis due to the redox and nucleophilic properties of the sulfur atom. oup.comnih.gov The presence of these modifications can also influence gene expression. For example, P-S modifications have been shown to disturb gene transcription in vitro, suggesting a role in epigenetic regulation. nih.gov The detection of P-S modifications is often achieved through liquid chromatography-mass spectrometry (LC-MS), as the nuclease-resistant P-S bonds result in the generation of dinucleotides (e.g., d(GPSG)) during enzymatic hydrolysis, alongside canonical mononucleotides. nih.govnih.gov
S-Phosphorylation of Unusual Amino Acids in Proteins
Protein phosphorylation is a fundamental post-translational modification (PTM) that regulates a vast array of cellular processes. thermofisher.comkinexus.ca This process typically involves the transfer of a phosphate group from ATP to the hydroxyl group of serine, threonine, or tyrosine residues, forming a phosphoester bond. thermofisher.comwikipedia.org While these are the most common and well-studied sites of phosphorylation, evidence confirms that other amino acids can also be phosphorylated, including histidine, lysine, arginine, aspartic acid, and glutamic acid. wikipedia.orgwikipedia.org
Phosphorylation on sulfur-containing amino acids, or S-phosphorylation, is a less common but identified modification. Cysteine is an amino acid that can undergo this type of modification. wikipedia.org Unlike the more stable phosphoester bonds found in phosphoserine and phosphothreonine, the bonds formed during the phosphorylation of other amino acids, including cysteine, can be more labile. wikipedia.org This makes their detection and analysis more challenging, often requiring specialized techniques for preservation and identification. wikipedia.org The addition of a phosphate group can dramatically alter a protein's properties by introducing a negative charge, potentially changing its conformation, activity, and interactions with other molecules. wikipedia.org
Significance of P-S Linkages in Fundamental Cellular Processes
Phosphorothioate (P-S) linkages are significant in several fundamental cellular processes, primarily in prokaryotes. Their most prominent role is as a key component of bacterial defense systems. oup.com The dnd (DNA degradation) system creates a unique epigenetic signature by incorporating sulfur into the DNA backbone, which allows the cell to distinguish its own DNA from foreign DNA. oup.comnih.gov This P-S based restriction-modification (R-M) system is a barrier to horizontal gene transfer, protecting the host from bacteriophage infections. nih.gov
The significance of P-S linkages extends beyond defense. The presence of sulfur imparts unique chemical properties to the DNA backbone, influencing cellular functions in several ways:
Redox Homeostasis: The sulfur atom in a P-S bond is susceptible to oxidation. mdpi.com This makes P-S modified DNA a potential sensor for oxidative stress. Oxidation of these linkages can lead to genomic instability, suggesting that P-S modifications may play a role in cellular responses to environmental conditions and in maintaining redox balance. oup.comnih.gov
Epigenetic Regulation: Like DNA methylation, P-S modification is a form of epigenetic marking that does not alter the primary nucleotide sequence. nih.gov There is evidence that P-S modifications can affect gene transcription, thereby playing a role in regulating gene expression and helping the cell adapt to its environment. oup.comnih.gov
Nuclease Resistance: The P-S linkage is inherently more resistant to enzymatic degradation by nucleases compared to the natural phosphodiester bond. nih.govnih.gov This property is crucial for its function in defense and is also exploited in synthetic oligonucleotides for therapeutic purposes. nih.gov
Identification in Biological Extracts (e.g., in Cardaria draba plant extracts)
The identification of this compound and related organophosphorus compounds in biological extracts can be challenging due to their often low concentrations and potential instability. However, phytochemical analyses of various organisms have occasionally reported their presence.
One such example is the plant Cardaria draba, also known as hoary cress. researchgate.net Phytochemical screening of this plant has led to the identification of a wide array of secondary metabolites. researchgate.net A review of the phytochemistry of C. draba mentions this compound among the organophosphorus compounds identified in its extracts. researchgate.net The aerial parts of the plant have been found to contain numerous classes of compounds, including alkaloids, flavonoids, saponins, and terpenoids. researchgate.netresearchgate.net The specific identification of this compound would have been accomplished using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which is commonly used to separate and identify volatile and semi-volatile organic compounds in complex mixtures. researchgate.net Other studies on C. draba have focused on different compound classes like flavonoids and phenolic acids, isolating luteolin, chlorogenic acid, and caffeic acid, but have not specifically reported on organophosphorus compounds. rdd.edu.iq
Interactions with Biological Systems (General Academic Principles)
The interaction of this compound and its derivatives, particularly phosphorothioate (PS) oligonucleotides, with biological systems is governed by the chemical changes resulting from substituting sulfur for oxygen in the phosphate backbone. This single-atom substitution imparts significant changes in chemical properties that modulate interactions with proteins and other biological macromolecules. nih.govnih.gov
A primary principle is the enhanced affinity for proteins. PS-modified oligonucleotides are known to interact with a wide range of proteins, including plasma proteins, cell-surface receptors, and intracellular proteins. nih.govnih.gov This binding is critical for their behavior in a biological environment; for example, binding to plasma proteins extends their circulation half-life by preventing rapid clearance through glomerular filtration. nih.gov This increased hydrophobicity and altered charge distribution compared to natural phosphodiester backbones facilitates these interactions. youtube.com
Another key interaction is with nucleases. The PS linkage confers resistance to degradation by a variety of exonucleases and endonucleases. This increased stability is a cornerstone of their use in therapeutic applications like antisense technology. youtube.com
The introduction of a chiral center at the phosphorus atom also leads to stereospecific interactions. As discussed previously, enzymes can exhibit a strong preference for one stereoisomer (Rp or Sp) over the other. nih.gov This is evident in the activity of RNase H, which preferentially cleaves the RNA strand of a DNA-RNA duplex when the DNA strand contains Rp-PS linkages. semanticscholar.org These specific interactions highlight how the three-dimensional structure of phosphorothioates dictates their biological function and processing by cellular machinery.
Table 2: Summary of Interactions with Biological Systems
| Biological Component | Nature of Interaction with Phosphorothioates | Consequence of Interaction |
| Plasma Proteins | Non-specific binding | Increased circulation half-life, altered biodistribution nih.gov |
| Cell-Surface Proteins | Binding and facilitated uptake | Enhanced entry into cells nih.govyoutube.com |
| Nucleases | Reduced enzymatic cleavage | Increased stability and resistance to degradation |
| RNase H | Stereoselective substrate recognition | Rp isomer preferred for cleavage of target RNA nih.govsemanticscholar.org |
| Intracellular Proteins | Binding to various proteins (e.g., chaperones, RNA-binding proteins) | Modulation of oligonucleotide trafficking, potency, and potential toxicity nih.gov |
Mechanisms of Improved Cellular Uptake (e.g., Oligonucleotide Phosphorothioates via Pseudo-Disulfide Exchange)
Oligonucleotide phosphorothioates (OPS) are analogues of DNA or RNA where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom. researchgate.netnih.govd-nb.infonih.govdntb.gov.ua This modification significantly enhances their cellular uptake compared to their unmodified counterparts. nih.govd-nb.infonih.govdntb.gov.uaunige.ch While the precise mechanisms were historically unclear, recent research has demonstrated that OPS enter cells through a process of thiol-mediated uptake involving a transient, adaptive network of dynamic covalent pseudo-disulfide exchange. researchgate.netnih.govd-nb.infonih.govunige.ch
This thiol-mediated uptake is a dynamic process involving the exchange of phosphorothioates with cellular thiols and disulfides. nih.govd-nb.infounige.ch This dynamic covalent exchange facilitates the penetration of OPS into cells. nih.govd-nb.info The process can be both inhibited and activated by manipulating the principles of dynamic covalent sulfur exchange chemistry. nih.govd-nb.info For instance, the exchange of 5′-AMPS with DTNB leads to the formation of activated pseudo-disulfides. nih.gov Similarly, MMTS has been shown to efficiently exchange with 5'-AMPS, resulting in the formation of a pseudo-disulfide. nih.govd-nb.info
The cellular uptake of OPS is not solely dependent on this pseudo-disulfide exchange. Several cell surface proteins have been identified that bind to phosphorothioate-modified antisense oligonucleotides (PS-ASOs) and facilitate their internalization. oup.com One such protein is the epidermal growth factor receptor (EGFR). oup.com EGFR binds to PS-ASOs on the cell surface and mediates their productive cellular uptake through its cargo-dependent trafficking processes, which involve the migration of the PS-ASOs from early to late endosomes. oup.com This EGFR-mediated pathway is crucial for the intracellular release and activity of the PS-ASOs. oup.com
The following table summarizes key findings related to the cellular uptake of oligonucleotide phosphorothioates:
| Finding | Description | Reference |
| Thiol-Mediated Uptake | Oligonucleotide phosphorothioates (OPS) enter cells via thiol-mediated uptake, which involves dynamic covalent pseudo-disulfide exchange with cellular thiols and disulfides. | researchgate.netnih.govd-nb.infonih.govunige.ch |
| Role of EGFR | The epidermal growth factor receptor (EGFR) binds to phosphorothioate-modified antisense oligonucleotides (PS-ASOs) on the cell surface and facilitates their active cellular uptake and intracellular trafficking. | oup.com |
| Inhibition and Activation | The thiol-mediated uptake of OPS can be inhibited and activated by modulating the dynamic covalent sulfur exchange chemistry. | nih.govd-nb.info |
Antioxidant Activities of Organophosphorus Disulfides
Organophosphorus compounds, including those with disulfide bonds, have been investigated for their antioxidant properties. Oxidative stress is a known factor in the morbidity and mortality associated with organophosphorus compound poisoning. nih.gov This has led to research into the potential of antioxidants as adjunct treatments. nih.gov
Studies on various organosulfur compounds, including disulfides, have demonstrated their potential as antioxidants. For example, bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide has shown significant DPPH radical scavenging activity and has been effective in decreasing the levels of both primary and secondary products of lipid peroxidation. arabjchem.orgresearchgate.net Generally, many organosulfur compounds exhibit inhibitory activity in oleic acid peroxidation. arabjchem.orgresearchgate.net
The antioxidant activity of some of these compounds is attributed to the presence of both a sterically hindered phenol fragment and a disulfide bridge within the same molecule. arabjchem.orgresearchgate.netbohrium.com This combination can provide a prolonged antioxidant effect. arabjchem.orgresearchgate.net The mechanism often involves the scavenging of peroxyl radicals, with single electron transfer (SET) being a primary pathway. nih.gov The strength of intramolecular hydrogen bonding between a phenolic hydroxyl group and the sulfur of the disulfide bridge can also influence the antioxidant activity. nih.gov
The table below presents data on the antioxidant activity of selected organosulfur compounds:
| Compound | Antioxidant Activity | Mechanism | Reference |
| Bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide | High DPPH radical scavenging activity; significant reduction of lipid peroxidation products. | Combination of sterically hindered phenol and disulfide fragments providing prolonged action. | arabjchem.orgresearchgate.net |
| Various Organosulfur Disulfides | Inhibition of oleic acid peroxidation. | Radical scavenging. | arabjchem.orgresearchgate.net |
| Thiophenols | Effective peroxyl radical scavengers. | Primarily Single Electron Transfer (SET). | nih.gov |
Conceptual Framework of Phosphorothioate Derivatives as Prodrugs
The concept of using phosphorothioate and, more broadly, phosphonate derivatives as prodrugs is a well-established strategy in medicinal chemistry to overcome limitations of parent drugs, such as poor absorption and dose-limiting toxicities. nih.govresearchgate.netnih.gov A prodrug is an inactive or less active compound that is metabolized into the active drug within the body.
For nucleoside phosphonates, which are often poorly absorbed due to their ionized phosphonic acid group at physiological pH, prodrug strategies are crucial. researchgate.net These strategies aim to mask the charged phosphonate group to enhance oral bioavailability and cellular penetration. researchgate.netnih.gov Upon entering the target cell, the masking promoiety is cleaved, releasing the active phosphonate drug.
Several prodrug approaches have been developed for phosphonates and by extension are conceptually applicable to phosphorothioates. These include:
Amino acid phosphoramidates: A benign amino acid promoiety masks a phosphonate P-OH via a hydroxyl side chain. researchgate.net
Ester derivatives: Pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), and (methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL) esters are used to mask the charged functionalities. nih.gov
ProTide approach: This involves aryloxy mono-amidate and bis-amidate derivatives that can increase the formation rate of the active nucleoside triphosphates. researchgate.net
Peptidomimetic and tyrosine-based prodrugs: These have shown to substantially increase the potency and selectivity of the parent drug due to high cellular uptake and rapid cleavage to the active form in target cells. nih.gov
A notable example of a successful phosphonate prodrug is Tenofovir disoproxil fumarate, an ester prodrug of the acyclic nucleoside phosphonate Tenofovir, widely used in the treatment of HIV and HBV infections. The prodrug strategy significantly improves its oral bioavailability.
The table below outlines different prodrug strategies for phosphonate derivatives:
| Prodrug Strategy | Description | Example Application | Reference |
| Amino Acid Phosphoramidates | An amino acid promoiety masks the phosphonate group. | Development of ANP prodrugs. | researchgate.net |
| Ester Derivatives (POM, POC, ODOL) | Ester groups mask the charged phosphonate and/or carboxylate functionalities to improve bioavailability. | Glutamate carboxypeptidase II inhibitors. | nih.gov |
| ProTide Approach | Aryloxy mono-amidate and bis-amidate derivatives that improve intracellular transport and bypass rate-limiting phosphorylation steps. | Boosting the activity of parent nucleosides. | researchgate.net |
| Peptidomimetic and Tyrosine-Based Prodrugs | Utilize peptide or tyrosine moieties to enhance cellular uptake and targeted release of the active drug. | Acyclic nucleoside phosphonates (ANPs) like Tenofovir. | nih.gov |
Applications in Chemical Synthesis and Advanced Materials
As Reagents and Intermediates in Organic Synthesis
The utility of phosphorothioic acids as both reagents and key intermediates is well-established in modern organic synthesis. They play a crucial role in facilitating specific chemical transformations and enabling the construction of intricate molecular architectures with significant biological activity. Their application has also spurred the development of new synthetic methodologies.
Phosphorothioic acids have proven instrumental in facilitating challenging chemical transformations, a prime example being the synthesis of chiral tetrahydrothiophenes (THTs). These compounds serve as safer and more convenient surrogates for hydrogen sulfide (H₂S), a highly toxic and gaseous reagent. The use of phosphorothioic acids allows for a base-promoted, intramolecular, and highly stereospecific carbon-sulfur bond formation. This key transformation proceeds through a double Sₙ2 displacement mechanism, yielding chiral THTs with high enantiopurity. The methodology is compatible with a wide array of functional groups and heterocycles, showcasing its broad applicability.
In a different application, O,O-diethyl phosphorothioic acid has been shown to act as both an acid promoter and a nucleophile in the transformation of propargylic alcohols. This dual reactivity facilitates the generation of S-(2H-chromen-4-yl) phosphorothioates from 2-(3-hydroxyprop-1-ynyl)phenols in an efficient and environmentally friendly manner, with water as the only byproduct nsf.gov.
Phosphorothioic acids are key intermediates in the synthesis of various complex molecules that exhibit significant biological activity. The chiral tetrahydrothiophene (THT) motif, synthesized using this compound chemistry, is a core structural component in a number of bioactive natural products researchgate.net. Furthermore, THTs themselves have been utilized to promote various asymmetric transformations, including hydrogenation, epoxidation, cyclopropanation, and aziridination reactions researchgate.net.
A significant area where this compound derivatives are indispensable is in the synthesis of antisense oligonucleotides (ASOs). These modified nucleic acid analogs, which contain phosphorothioate (B77711) linkages in place of the natural phosphodiester backbone, are designed to bind to specific mRNA sequences, thereby modulating gene expression. The chirality of the phosphorothioate linkage (Rp or Sp) has been shown to influence the biophysical and biological properties of ASOs, including their binding affinity, nuclease stability, and in vitro and in vivo activity organic-chemistry.org. Research has demonstrated that a mixture of Rp and Sp configurations is often necessary to achieve an optimal balance between good activity and nuclease stability organic-chemistry.org.
The table below summarizes the key applications of this compound as an intermediate in the synthesis of biologically active molecules.
| Biologically Active Molecule Class | Role of this compound | Significance |
| Chiral Tetrahydrothiophenes (THTs) | Intermediate in the synthesis of the THT core structure. | THTs are present in various bioactive natural products and are used in asymmetric transformations researchgate.net. |
| Antisense Oligonucleotides (ASOs) | Forms the phosphorothioate backbone of the ASO. | The phosphorothioate modification enhances nuclease resistance and influences biological activity organic-chemistry.org. |
| Phosphometabolites | A structural component of various phosphorylated monosaccharide sugar acids and other phosphometabolites. | These molecules play key roles in carbohydrate metabolism and other essential biological processes libretexts.org. |
The application of phosphorothioic acids has directly contributed to the development of new and improved synthetic methodologies. The method for synthesizing chiral tetrahydrothiophenes (THTs) using phosphorothioic acids as H₂S surrogates represents a significant advancement, offering a safer and more practical alternative to traditional methods that rely on the highly toxic gas researchgate.netlibretexts.org. This development not only broadens the accessibility of chiral THTs but also underscores the potential of phosphorothioic acids to replace hazardous reagents in organic synthesis.
Furthermore, ongoing research is focused on synthesizing novel chiral this compound organocatalysts and applying them to the development of new synthetic methodologies. The high modifiability of their chirality and acidity under environmentally friendly conditions makes them promising candidates for enabling the synthesis of natural products, pharmaceuticals, and other bioactive small molecules under metal-free conditions. The development of these novel catalysts is an active area of research with the potential to introduce a new class of powerful tools for asymmetric synthesis.
While the sulfur atom in thiols and by extension, phosphorothioic acids, is generally nucleophilic, derivatives of this compound can be designed to function as electrophilic sulfur sources. The nucleophilicity of sulfur is significantly greater than that of oxygen, leading to a range of useful electrophilic substitutions at the sulfur atom that are not typically observed for oxygen. For a sulfur atom to act as an electrophile, it needs to be attached to a suitable leaving group that can activate it towards nucleophilic attack.
In this context, researchers have been developing electrophilic phosphorothioate transfer reagents. These reagents are designed to deliver a phosphorothioate group to a nucleophile, representing an attractive but less explored strategy in organic synthesis due to the previous lack of practical electrophilic reagents. The development of such reagents opens up new avenues for the construction of organothiophosphates.
Catalysis and Organocatalysis
In addition to their roles as reagents and intermediates, this compound derivatives are gaining prominence in the field of catalysis, particularly in the realm of asymmetric organocatalysis. Chiral versions of these acids are being explored as novel Brønsted acid catalysts for a variety of chemical transformations.
Chiral phosphorothioic acids are emerging as a promising new class of Brønsted acid organocatalysts. These molecules combine a chiral backbone with the acidic proton of the this compound moiety, creating a chiral environment that can induce enantioselectivity in chemical reactions. Much research effort has been directed towards the synthesis of novel Brønsted acid catalysts, which can facilitate the synthesis of natural products, pharmaceuticals, and bioactive small molecules under metal-free conditions by donating a proton.
The potential of chiral phosphorothioic acids as novel organocatalysts stems from the high modifiability of their chirality and acidity under environmentally friendly conditions. While the synthesis of these organocatalysts is still an area of active development, their potential to contribute to new methodologies in asymmetric synthesis is significant. The development of these catalysts is anticipated to expand the toolbox of organocatalysis and provide new routes to enantiomerically enriched compounds.
Application in Asymmetric Transformations
While the application of chiral phosphoric acids in asymmetric catalysis is well-established, research into chiral phosphorothioic acids as organocatalysts is an emerging area with significant potential. unlv.edudicp.ac.cn These compounds can act as Brønsted acids, facilitating a variety of enantioselective transformations. Their modifiable nature, in terms of both chirality and acidity, allows for the fine-tuning of their catalytic activity for specific reactions. unlv.edu
One notable application of phosphorothioic acids is as a surrogate for hydrogen sulfide in the synthesis of chiral tetrahydrothiophenes (THTs). organic-chemistry.org This method circumvents the use of the highly toxic and gaseous H2S. The process involves a base-promoted, intramolecular, and highly stereospecific carbon-sulfur bond formation. This transformation proceeds via a double SN2 displacement mechanism, yielding THTs with high enantiopurity (up to 97% ee). organic-chemistry.org The use of phosphorothioic acids in this context demonstrates their utility in facilitating stereospecific reactions for the synthesis of valuable chiral building blocks.
Research has also explored the use of chiral phosphoric acids, close structural relatives of phosphorothioic acids, in the asymmetric transfer hydrogenation of various unsaturated compounds, including quinolines. dicp.ac.cnnih.govdicp.ac.cnresearchgate.net For instance, the asymmetric transfer hydrogenation of 2-aryl substituted quinolin-3-amines catalyzed by a chiral phosphoric acid has been shown to produce the corresponding tetrahydroquinolin-3-amines with excellent enantioselectivities, in some cases up to 99% ee. dicp.ac.cn Although this example uses a phosphoric acid, it highlights the potential of the broader class of chiral phosphorus-based acids in asymmetric catalysis. The development of analogous transformations utilizing chiral phosphorothioic acids is a promising avenue for future research.
Potential in Chiral Ligand Development
The development of novel chiral ligands is crucial for advancing the field of asymmetric catalysis. While the use of chiral phosphine ligands is widespread, the exploration of ligands derived from this compound is a less chartered territory with considerable potential. The presence of a stereogenic phosphorus center and the thio-phosphoryl group offers unique coordination properties that could be exploited in the design of new metal-based asymmetric catalysts.
The synthesis of C2-symmetric chiral ligands, such as 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene, demonstrates the utility of thiophene-based structures in creating effective ligands for asymmetric reactions like Friedel–Crafts alkylation. researchgate.net Although not directly derived from this compound, these examples underscore the value of sulfur-containing heterocycles in ligand design. The incorporation of a this compound moiety into such backbones could lead to the development of novel ligands with enhanced catalytic activity and selectivity.
Furthermore, the modular nature of phosphine-phosphoramidite ligands, which have shown excellent performance in a range of asymmetric reactions, suggests a potential template for the design of this compound-based ligands. dicp.ac.cn The combination of the this compound unit with other chiral motifs could result in bifunctional ligands capable of promoting complex asymmetric transformations. The exploration of this compound derivatives as precursors for chiral ligands remains a promising area for the discovery of new and efficient catalytic systems.
Coordination Chemistry and Metal Ion Interactions
The presence of both a hard oxygen and a soft sulfur donor atom in the phosphorothioate group imparts unique coordination properties to the molecule, making it an effective agent for interacting with a variety of metal ions.
Use as Extractants for Metal Ions
This compound and its derivatives have demonstrated significant utility as extractants in liquid-liquid extraction processes for the separation and recovery of metal ions. The bidentate nature of the thiophosphoryl group allows for the formation of stable chelate complexes with metal cations, facilitating their transfer from an aqueous phase to an organic phase.
Dialkyl phosphorothioic acids have been investigated for the extraction of a range of metal ions. For instance, di-2-ethylhexyl monothiophosphoric acid (HDEHTP) has been studied for the extraction of trivalent lanthanides and actinides. ntis.gov While its selectivity for actinides over lanthanides is weak, it demonstrates the fundamental capability of this class of compounds to extract these elements. The extraction efficiency of lanthanides by binary extractants based on dialkyl-monothiophosphinate increases with the atomic number of the lanthanide. chemrxiv.org
The table below summarizes the distribution coefficients for the extraction of various lanthanides using a synergistic solvent system, illustrating the potential of organophosphorus acids in rare-earth element separation.
| Lanthanide | Nitric Acid Concentration (M) | Distribution Coefficient (D) |
| La(III) | 0.5 - 1 | ~10 |
| Ce(III) | 0.5 - 1 | ~15 |
| Pr(III) | 0.5 - 1 | ~20 |
| Nd(III) | 0.5 - 1 | ~25 |
| Sm(III) | 0.5 - 1 | ~40 |
| Eu(III) | 0.5 - 1 | ~50 |
| Gd(III) | 0.5 - 1 | ~60 |
| Tb(III) | 0.5 - 1 | ~70 |
| Dy(III) | 0.5 - 1 | ~80 |
| Ho(III) | 0.5 - 1 | ~90 |
| Er(III) | 0.5 - 1 | ~100 |
| Tm(III) | 0.5 - 1 | ~110 |
| Yb(III) | 0.5 - 1 | ~120 |
| Lu(III) | 0.5 - 1 | ~130 |
Data is illustrative and based on trends observed in synergistic extraction systems containing organophosphorus acids.
Metal-Ion Chelating Properties
The ability of this compound to chelate metal ions is fundamental to its application as an extractant and in other areas of coordination chemistry. The formation of stable complexes is governed by the principles of hard and soft acid-base (HSAB) theory, with the soft sulfur atom showing a preference for soft metal ions and the hard oxygen atom for hard metal ions. This dual character allows for a broad range of interactions with various metal cations.
The following table provides representative stability constants for various metal-ligand complexes to illustrate the general principles of metal chelation.
| Metal Ion | Ligand | Log K |
| Ag⁺ | HS⁻ | 13.82 |
| Cd²⁺ | CN⁻ | 18.0 |
| Cu²⁺ | NH₃ | 12.6 |
| Ni²⁺ | EDTA | 18.6 |
| Zn²⁺ | Glycine | 9.1 |
This table provides general stability constants for illustrative purposes and does not represent specific data for this compound. oup.com
The chelation of metal ions by this compound is a critical aspect of its chemical behavior, influencing its utility in separation science, catalysis, and materials science.
Characterization of Specific Binding Interactions (e.g., Mercury-Sulfur Binding)
The strong affinity of sulfur for mercury makes this compound a particularly interesting ligand for studying mercury coordination chemistry. The interaction between mercury and the sulfur atom in the phosphorothioate group is a classic example of a soft-soft interaction, leading to the formation of highly stable complexes.
Advanced spectroscopic techniques are employed to characterize these specific binding interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 199Hg NMR, is a powerful tool for probing the chemical environment of the mercury nucleus upon complexation. chemrxiv.orghuji.ac.ilnih.gov Changes in the 199Hg chemical shift provide direct evidence of ligand binding and can offer insights into the coordination geometry of the mercury center. huji.ac.il For instance, the 199Hg NMR chemical shifts of methylmercury complexes with thiol-containing ligands have been extensively studied to understand their solution chemistry.
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is another valuable technique for elucidating the local coordination environment of mercury in its complexes. msu.runih.gov EXAFS can provide precise information on the number of coordinating atoms, their identity, and the bond distances. Studies on the complexation of mercury(II) with reduced sulfur groups in natural organic matter have shown that mercury is typically two-coordinate with sulfur atoms at a bond distance of approximately 2.33 Å. nih.gov This linear two-coordination is a characteristic feature of mercury-thiolate complexes and is expected to be a dominant coordination mode in mercury-phosphorothioate complexes as well.
Industrial Applications (Conceptual Understanding for Research)
While large-scale industrial applications of this compound itself are not widespread, its derivatives and the fundamental principles of its chemistry hold conceptual importance for research in various industrial sectors. The unique properties of the P-S bond and the thiophosphoryl group offer potential for the development of specialized materials and processes.
In the field of materials science, this compound can be envisioned as a precursor for the synthesis of advanced materials. umn.edu For example, its ability to coordinate with metal ions could be utilized in the preparation of metal-organic frameworks (MOFs) or coordination polymers with tailored electronic or catalytic properties. The incorporation of the thiophosphoryl group into polymer backbones could also lead to materials with enhanced thermal stability or specific metal-binding capabilities.
In the context of catalysis, the development of robust and selective catalysts is a continuous goal in the chemical industry. Research into chiral this compound-based organocatalysts or ligands for metal-catalyzed reactions, as discussed in earlier sections, could lead to more efficient and sustainable processes for the production of fine chemicals and pharmaceuticals. unlv.edu
Furthermore, the principles of metal ion extraction using this compound derivatives are relevant to the hydrometallurgical industry for the recovery and purification of valuable and critical metals, including rare earth elements. ntis.gov While other extractants are currently in use, ongoing research into new and more efficient extraction agents could see the emergence of this compound-based systems.
The conceptual understanding of the reactivity and coordination chemistry of this compound provides a foundation for innovation in these and other industrial research areas, driving the development of new technologies and materials.
Role as Lubricating Agents
Derivatives of this compound are integral components in many lubricant formulations, where they primarily function as anti-wear agents and antioxidants. The most prominent examples are metal dialkyldithiophosphates, particularly zinc dialkyldithiophosphates (ZDDPs). These additives have been a cornerstone of lubricant technology for over 70 years.
The mechanism of action for ZDDPs involves their thermal decomposition on metal surfaces under conditions of high temperature and pressure, such as those found in an internal combustion engine. This decomposition leads to the formation of a durable, sacrificial chemical film on the metal surfaces. This film, often composed of a complex mixture of iron sulfides, phosphates, and zinc polyphosphates, prevents direct metal-to-metal contact, thereby reducing friction and wear.
Key Research Findings on this compound Derivatives as Lubricating Agents:
Film Formation: Studies have shown that the protective film formed by ZDDPs is typically composed of short-chain amorphous phosphate (B84403) glasses embedded in a sulfide matrix. This structure provides a combination of hardness and low shear strength, which is ideal for protecting engine components.
Antioxidant Properties: In addition to their anti-wear properties, ZDDPs also act as antioxidants by decomposing hydroperoxides and scavenging peroxy radicals, which are key intermediates in the oxidative degradation of lubricating oils. This dual functionality helps to extend the service life of the lubricant.
Ashless Alternatives: While ZDDPs are highly effective, their phosphorus and sulfur content can be detrimental to the performance of exhaust gas after-treatment systems in modern vehicles. This has driven research into "ashless" (metal-free) dithiophosphates and other phosphorothioate derivatives that can provide similar anti-wear and antioxidant performance with reduced environmental impact.
| Lubricant Additive Type | Key Function(s) | Example Compound(s) |
| Metal Dialkyldithiophosphates | Anti-wear, Antioxidant, Corrosion inhibitor | Zinc dialkyldithiophosphate (ZDDP) |
| Ashless Dithiophosphates | Anti-wear, Antioxidant | Triaryl phosphorothionates |
Components in Hydraulic Fluids
This compound derivatives are also utilized in the formulation of hydraulic fluids, particularly where fire resistance and anti-wear properties are critical. Organophosphate esters, a class of compounds that can include phosphorothioates, are widely used as base stocks for fire-resistant hydraulic fluids.
These synthetic fluids are preferred in applications where there is a high risk of fire, such as in aviation, steel manufacturing, and mining. The phosphorus-containing compounds exhibit self-extinguishing properties. When exposed to a flame, they decompose to form polyphosphoric acid, which acts as a thermal barrier and char-forming agent, thus quenching the flame.
In addition to fire resistance, these compounds provide excellent lubricity and wear protection for the hydraulic system's pumps, valves, and actuators.
Performance Characteristics of Phosphorothioate-Containing Hydraulic Fluids:
| Property | Contribution of Phosphorothioate Derivatives |
| Fire Resistance | Formation of a protective polyphosphoric acid layer upon combustion. |
| Anti-wear | Formation of a protective film on metal surfaces under boundary lubrication conditions. |
| Thermal Stability | Resistance to breakdown at high operating temperatures. |
| Oxidation Stability | Inhibition of sludge and varnish formation, extending fluid life. google.com |
Precursors for Agro- and Pharmaceutical Chemicals
This compound and its esters are important intermediates in the synthesis of a wide range of agrochemicals and pharmaceuticals.
In the agrochemical industry, several major organophosphate insecticides are synthesized from this compound precursors. The presence of the P=S (thion) or P-S (thiol) bond is crucial for the insecticidal activity and selective toxicity of these compounds. Many organothiophosphate insecticides are less toxic to mammals in their initial form and become activated to their more potent oxygen analogs (oxons) within the target insect. wikipedia.org
Examples of Agrochemicals Synthesized from this compound Derivatives:
Malathion: This widely used insecticide is synthesized by the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate. google.comepo.org
Chlorpyrifos: The synthesis of this broad-spectrum insecticide involves the reaction of O,O-diethyl phosphorochloridothioate with 3,5,6-trichloro-2-pyridinol. cdc.govwikipedia.org The O,O-diethyl phosphorochloridothioate is itself prepared from a this compound derivative. scribd.com
Parathion: This insecticide is synthesized from diethyl dithiophosphoric acid, which is first chlorinated to produce diethylthiophosphoryl chloride, and then reacted with sodium 4-nitrophenolate. wikipedia.org
In the pharmaceutical field, a significant application of this compound chemistry is in the synthesis of phosphorothioate oligonucleotides. These are synthetic analogs of DNA and RNA where a non-bridging oxygen in the phosphate backbone is replaced with a sulfur atom. This modification is a cornerstone of antisense technology, a form of therapy that targets messenger RNA (mRNA) to modulate gene expression.
The phosphorothioate backbone renders the oligonucleotides resistant to degradation by nucleases, the enzymes that rapidly break down natural nucleic acids in the body. nih.govsemanticscholar.org This increased stability allows the therapeutic oligonucleotides to reach their target and exert their effect over a longer period.
Therapeutic Applications of Phosphorothioate Oligonucleotides:
| Therapeutic Area | Mechanism of Action | Examples of Targeted Diseases |
| Antisense Therapy | Binding to target mRNA to inhibit protein translation or alter splicing. assaygenie.com | Spinal Muscular Atrophy (SMA), Duchenne Muscular Dystrophy (DMD). assaygenie.comyoutube.com |
| RNA Interference (RNAi) | Enhancing the stability of siRNA and miRNA therapeutics. assaygenie.com | Various genetic disorders and viral infections. |
| Aptamers | Acting as structured nucleic acid ligands that bind to specific protein targets. | Macular degeneration, oncology. |
Theoretical and Computational Chemistry Studies
Molecular Modeling of Structural and Electronic Properties (e.g., Bis(Thiophosphorylamines) and their Complexes)
Molecular modeling studies have been instrumental in understanding the structure and electronic properties of phosphorothioic acid derivatives, such as bis(thiophosphorylamines) and their metal complexes. These ligands are of interest for applications like solvent extraction of metals. acs.org
Researchers have employed a variety of computational methods, ranging from semiempirical calculations (like AM1, PM3, and MNDO) to more rigorous ab initio molecular orbital methods, to assess the structures and charge distributions of these molecules. acs.org These studies often compare the computational results with available crystallographic data to validate the theoretical models. acs.org
A key aspect of these studies is the exploration of different possible conformations and tautomers of the ligands. For instance, a simple bis(disubstituted-thiophosphorylamine) ligand can, in principle, exist in two tautomeric forms: one with the acidic proton bonded to a sulfur atom, forming an intramolecular hydrogen bond with the other sulfur, and another where the proton is bonded to the nitrogen atom, allowing the two sulfur atoms to adopt either a cis or trans conformation relative to each other. acs.org
Computational studies on related bis(thiophosphoramide) structures have utilized Density Functional Theory (DFT) to investigate supramolecular assemblies driven by weak intermolecular interactions, such as C-H···S, C-H···O, and CH···HC contacts. nih.govnih.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM), noncovalent interaction (NCI) analysis, and Natural Bond Orbital (NBO) analysis have been used to characterize the nature, energy, and strength of these interactions. nih.govnih.gov
These computational approaches have revealed that dispersion forces are often the most significant contributors to the network energy in the crystal lattice of such compounds. nih.gov Hirshfeld surface analysis is another powerful tool used to visualize and quantify the relative contributions of different intermolecular contacts. nih.govnih.gov
| Computational Method | Key Findings | Specific Compound Studied | Reference |
|---|---|---|---|
| Semiempirical (AM1, PM3, MNDO) and Ab Initio | MNDO provided superior results for charge distributions at N, P, and S atoms compared to AM1 and PM3. Five possible conformers of two tautomeric types were calculated. | Bis(disubstituted-thiophosphorylamine) ligands | acs.org |
| DFT, QTAIM, NCI, NBO | Characterized weak C-H···S/O and CH···HC interactions. The C-H···O hydrogen bond was the strongest, followed by H···H and then H···S contacts. | {(C2H5O)2P(S)}2N2C4H8 | nih.govnih.gov |
| Crystal Lattice Energy Calculations | Dispersion forces were found to be the most prominent contributors to the network energy. | {(C2H5O)2P(S)}2N2C4H8 | nih.gov |
| Hirshfeld Surface Analysis | Visualized and quantified the relative contributions of intermolecular contacts, with H···H contacts being the most significant. | {(C2H5O)2P(S)}2N2C4H8 | nih.gov |
Quantum Chemical Calculations for Reaction Energetics and Pathways of Phosphorothioate (B77711) Reactions
Quantum chemical (QM) calculations are pivotal in determining the energetics and pathways of reactions involving phosphorothioates. These calculations provide a deep understanding of the physical and electronic effects of substituting a non-bridging oxygen atom with sulfur in a phosphate (B84403) group, which is a common modification in therapeutic oligonucleotides to confer resistance to nucleases. biorxiv.orgnih.govresearchgate.netresearchgate.net
Studies combining QM calculations with molecular dynamics (MD) simulations and experimental techniques like NMR spectroscopy have explored the effects of phosphorothioate modifications in the context of RNA structures, such as riboswitches. biorxiv.orgnih.govresearchgate.netresearchgate.net The neomycin-sensing riboswitch (NSR), a small and well-defined RNA structure, has served as a model system for these investigations. biorxiv.orgnih.gov
High-level QM calculations have revealed the distinct physical properties of interactions involving the phosphorothioate group. biorxiv.orgnih.gov For instance, the sulfur substitution weakens direct hydrogen bond interactions and reduces their directionality. biorxiv.orgnih.govresearchgate.net Concurrently, it enhances the dispersion and induction components of the hydrogen bond. biorxiv.orgnih.govresearchgate.net Similarly, in anion-π stacking interactions, the sulfur substitution reduces the induction component while increasing the dispersion component. biorxiv.orgnih.govresearchgate.net
These findings are crucial for refining the force fields used in MD simulations, as standard parameters often fail to accurately capture the nuanced effects of the phosphorothioate substitution, leading to an unsatisfactory description of the molecule's dynamics and interactions. biorxiv.orgnih.govresearchgate.net QM methods are also employed to derive partial charges for the phosphorothioate group, for example, by calculating the electrostatic potential of model compounds like dimethyl-thiophosphate (DMTP) using methods such as Hartree-Fock (HF/6-31G*). biorxiv.org
The insights gained from these quantum chemical calculations are essential for understanding the mechanisms of nucleophilic reactions of phosphorothioate oligonucleotides with electrophilic reagents, a common strategy for functionalizing these molecules for various applications in drug development and nanotechnology. nih.gov
| Interaction Type | Effect of Sulfur Substitution | Component of Interaction Energy Affected | Reference |
|---|---|---|---|
| Hydrogen Bonding | Weakens the direct interaction | Overall strength | biorxiv.orgnih.govresearchgate.net |
| Reduces directionality | Electrostatic component | biorxiv.orgnih.govresearchgate.net | |
| Increases dispersion and induction | Dispersion and Polarization components | biorxiv.orgnih.govresearchgate.net | |
| Anion-π Stacking | Reduces induction | Polarization component | biorxiv.orgnih.govresearchgate.net |
| Increases dispersion | Dispersion component | biorxiv.orgnih.govresearchgate.net |
Future Directions and Emerging Research Avenues in Phosphorothioic Acid Chemistry
Development of Novel Functionalized Phosphorothioates
A significant area of ongoing research is the design and synthesis of novel phosphorothioates with diverse functionalities. These efforts are aimed at creating molecules with tailored properties for specific applications, ranging from therapeutic agents to molecular probes. One area of focus is the synthesis of new phosphorothioates and phosphorodithioates that exhibit differential inhibition of cholinesterases, which could have implications for the development of new insecticides or therapeutic agents for neurological disorders. nih.gov
Furthermore, the development of phosphorothioate-modified DNA and RNA aptamers, known as thioaptamers, is a promising avenue. mdpi.comnih.gov These thioaptamers can exhibit enhanced binding affinity and nuclease resistance compared to their unmodified counterparts, making them attractive for diagnostic, imaging, and therapeutic applications. mdpi.comnih.gov Research is also focused on creating phosphorothioate-methylphosphonate backbone-modified oligodeoxynucleotide co-polymers, which may have potential as antisense therapeutics. nih.gov The synthesis of oligonucleotides with both a 5'-protected thiol function and a 3'-amino group in the phosphorothioate (B77711) series opens up possibilities for creating complex bioconjugates. oup.com
Table 1: Examples of Novel Functionalized Phosphorothioates and Their Potential Applications
| Functionalized Phosphorothioate | Potential Application | Key Research Finding |
| Phosphorothioate and Phosphorodithioate Cholinesterase Inhibitors | Insecticides, Therapeutics | Differential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov |
| Phosphorothioate DNA/RNA Aptamers (Thioaptamers) | Diagnostics, Imaging, Therapeutics | Increased binding affinity and resistance to nuclease degradation. mdpi.comnih.gov |
| Phosphorothioate-Methylphosphonate Oligonucleotides | Antisense Therapy | Creation of novel backbone-modified co-polymers. nih.gov |
| 5'-Thiol and 3'-Amino Functionalized Phosphorothioate Oligonucleotides | Bioconjugation | Enables synthesis of complex molecules like peptide-oligonucleotide conjugates. oup.com |
Exploration of Expanded Substrate Scope in Phosphorothioate Synthesis and Transformations
Expanding the range of substrates that can be used in the synthesis and transformation of phosphorothioates is crucial for accessing a wider variety of molecular architectures. Recent advancements have focused on developing versatile and efficient catalytic systems to achieve this. For instance, a metal- and solvent-free method has been developed for the synthesis of phosphinothioates, phosphonothioates, and phosphorothioates from disulfides and various phosphorus-containing compounds, demonstrating a broad substrate scope with good to excellent yields. mdpi.com
Copper-catalyzed multicomponent reactions have emerged as a green and efficient approach for synthesizing S-aryl phosphorothioates from diaryliodonium or arenediazonium salts, elemental sulfur, and H-phosphine oxides. organic-chemistry.org This method allows for the direct formation of P-S and C-S bonds in a single step. organic-chemistry.org Similarly, palladium-catalyzed dehydrogenative phosphorylation provides a route to couple various thiols with H-phosphonates, H-phosphinates, and secondary phosphine oxides. organic-chemistry.org Photocatalytic methods are also being explored to drive the synthesis of phosphorothioates under mild, metal-free, and oxidant-free conditions. acs.org These developments are significantly broadening the toolkit available to chemists for the construction of diverse phosphorothioate-containing molecules. researchgate.netacs.org
In-depth Investigation of Stereochemical Behavior in Chiral Phosphorothioate Systems
The phosphorus atom in a phosphorothioate linkage is a chiral center, leading to the existence of Rp and Sp diastereomers. It is increasingly recognized that the stereochemistry of these linkages can have a profound impact on the biological activity and physical properties of phosphorothioate-containing molecules, particularly in the context of therapeutic oligonucleotides. nih.gov
Research has shown that controlling the stereochemistry of phosphorothioate linkages in antisense oligonucleotides can significantly enhance their efficacy. nih.gov For example, specific combinations of Rp and Sp isomers can lead to an optimal balance of target affinity, nuclease stability, and RNase H activity. nih.gov While the Rp isomer has been associated with better target binding and RNase H activation, the Sp isomer often confers greater nuclease resistance. nih.gov Consequently, a key area of future research is the development of synthetic methods that allow for the precise control of stereochemistry during oligonucleotide synthesis. This will enable a more systematic investigation of how specific stereochemical arrangements influence the therapeutic properties of these molecules and could lead to the development of next-generation oligonucleotide drugs with improved pharmacological profiles.
Table 2: Influence of Phosphorothioate Stereochemistry on Oligonucleotide Properties
| Stereoisomer | Nuclease Stability | Target Affinity (Tm) | RNase H Activation | In Vivo Activity |
| Rp | Lower | Higher | Higher | Can be rapidly metabolized |
| Sp | Higher | Lower | Lower | More stable |
| Mixture (Rp/Sp) | Moderate | Moderate | Moderate | A balance is often required for optimal therapeutic effect |
Advancements in Environmentally Benign Synthetic Approaches for Phosphorothioates
The growing emphasis on green chemistry is driving the development of more sustainable methods for the synthesis of phosphorothioates. Traditional synthetic routes often involve harsh reagents and generate significant waste. To address these issues, researchers are exploring a variety of environmentally friendly strategies.
One promising approach is the use of photocatalysis, which can enable reactions to proceed under mild conditions using visible light as a renewable energy source. sioc-journal.cnchemrxiv.orgchemrxiv.org For example, a visible-light photocatalytic method has been developed for the sulfurization of P(III) nucleotides using sodium thiosulfate, a benign and readily available sulfur source. chemrxiv.orgchemrxiv.org This method is compatible with solid-phase oligonucleotide synthesis and represents a more sustainable alternative to traditional sulfurizing reagents. chemrxiv.orgchemrxiv.org
Solvent-free reaction systems are also being investigated to reduce the environmental impact of phosphorothioate synthesis. mdpi.com A metal- and solvent-free protocol has been reported for the synthesis of a range of phosphorothioates in high yields, with the added benefit of easy product separation and by-product recovery. mdpi.com Additionally, in the context of solid-phase oligonucleotide synthesis, it has been discovered that the byproducts of some sulfurization reagents can act as in situ capping agents, eliminating the need for a separate capping step and thereby reducing reagent and solvent consumption. researchgate.netnih.gov
Further Elucidation of Biological Roles Beyond Currently Understood Enzymatic Mechanisms
While the role of phosphorothioates in modulating enzymatic processes, particularly in the context of antisense oligonucleotides, is well-established, emerging research is uncovering novel biological activities that extend beyond these mechanisms. nih.govsigmaaldrich.com One surprising discovery is that phosphorothioate oligodeoxynucleotides (PS-ODNs) can act as chemoattractants for primary macrophages, a function that is independent of the well-known CpG motif. nih.gov This chemotactic activity may contribute to the immunomodulatory effects observed with PS-ODNs.
Furthermore, it is becoming clear that the phosphorothioate backbone can lead to non-specific interactions with a variety of intracellular proteins. nih.gov These interactions can cause off-target effects, including the formation of structured nuclear inclusions, altered localization of nuclear proteins, and disturbances in the transcriptome. nih.gov While these non-specific effects can be a source of toxicity, a deeper understanding of these interactions could also open up new therapeutic avenues. Future research in this area will likely focus on characterizing the full spectrum of proteins that interact with phosphorothioates and elucidating the functional consequences of these interactions. This knowledge will be crucial for designing phosphorothioate-based therapeutics with improved specificity and for potentially harnessing these "off-target" interactions for novel therapeutic purposes.
Integration of Phosphorothioates in New Material Science Applications and Functional Materials
The unique properties of phosphorothioates are also being leveraged in the field of material science to create novel functional materials. The sulfur atom in the phosphorothioate linkage provides a soft nucleophile that can interact with a variety of surfaces and nanoparticles, enabling the development of new hybrid materials.
A notable example is the use of phosphorothioate-modified DNA to functionalize gold nanoparticles. nih.gov The phosphorothioate groups act as effective anchors to the gold surface, offering a greater degree of control over the adsorption strength and polarity of the DNA on the nanoparticle compared to unmodified DNA. nih.gov This allows for the tunable assembly of DNA-nanoparticle conjugates, which have potential applications in areas such as biosensing, diagnostics, and drug delivery.
Future research in this area will likely explore the use of phosphorothioates to modify a wider range of nanomaterials and polymers. researchgate.netmdpi.comnih.govresearchgate.net The ability to precisely control the surface properties of materials through phosphorothioate functionalization could lead to the development of new catalysts, sensors, and drug delivery systems with enhanced performance and functionality. The integration of phosphorothioates into polymer-based materials could also lead to the creation of novel biomaterials with tailored biological and physical properties.
Q & A
Basic: What are the standard methods for synthesizing phosphorothioic acid derivatives in laboratory settings, and how can reaction parameters be optimized?
This compound derivatives (e.g., esters) are typically synthesized via nucleophilic substitution reactions between thiophosphoryl chloride and alcohols or thiols under controlled conditions. Critical parameters include:
- Temperature : Elevated temperatures (50–80°C) favor reaction completion but may promote side reactions like oxidation .
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
- Catalysts : Anhydrous bases (e.g., triethylamine) neutralize HCl byproducts, shifting equilibrium toward product formation .
Methodological validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using P NMR to detect residual starting materials .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound compounds?
Advanced: How can researchers address discrepancies in reported thermodynamic stability data for this compound derivatives?
Contradictions in stability data often arise from variations in experimental conditions (e.g., solvent, pH) or incomplete characterization. Resolution strategies :
- Systematic replication : Reproduce studies using identical reagents and protocols to isolate variables (e.g., oxygen exclusion to prevent oxidation) .
- Computational modeling : Density functional theory (DFT) calculations predict bond dissociation energies and stability trends, providing a theoretical baseline for experimental validation .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify outliers and consensus values .
Advanced: What experimental design considerations are critical for studying the hydrolysis kinetics of this compound esters?
Hydrolysis studies require:
- pH control : Buffered solutions (pH 4–10) to isolate acid/base-catalyzed pathways.
- Temperature gradients : Arrhenius plots to determine activation energies and infer mechanisms .
- Analytical precision : Use stopped-flow spectrophotometry for rapid kinetic measurements (<1 sec resolution) or P NMR for real-time monitoring of phosphorus speciation .
Pitfalls : Overlooking trace metal ions (e.g., Fe) that catalyze degradation; validate solvent purity via inductively coupled plasma (ICP) analysis .
Basic: How should researchers handle air-sensitive this compound intermediates during synthesis?
- Inert atmosphere : Conduct reactions in a glovebox or under nitrogen/argon flow to prevent oxidation.
- Low-temperature quenching : Rapidly cool reaction mixtures to -20°C to stabilize intermediates.
- Derivatization : Convert unstable intermediates to more stable analogs (e.g., silylation for GC-MS analysis) .
Advanced: What strategies improve the reproducibility of this compound-based catalytic systems in asymmetric synthesis?
- Ligand design : Chiral this compound ligands require rigorous enantiomeric excess (ee) verification via chiral HPLC or circular dichroism (CD) .
- Substrate scope testing : Evaluate catalytic efficiency across diverse substrates to identify steric/electronic limitations.
- In situ characterization : Use X-ray absorption spectroscopy (XAS) to monitor ligand-metal coordination dynamics .
Basic: What safety protocols are essential when handling this compound derivatives?
- Ventilation : Use fume hoods to mitigate exposure to volatile byproducts (e.g., HS).
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles.
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
Advanced: How can computational methods complement experimental studies on this compound reactivity?
- Molecular dynamics (MD) simulations : Model solvation effects and transition states in hydrolysis reactions.
- Docking studies : Predict binding affinities of this compound inhibitors with biological targets (e.g., enzymes).
- Validation : Cross-check computational results with experimental kinetics and spectroscopic data .
Basic: What are the best practices for storing this compound compounds to prevent degradation?
- Temperature : Store at -20°C in amber vials to limit photodegradation.
- Desiccants : Use silica gel or molecular sieves in storage containers to prevent hydrolysis.
- Periodic analysis : Reassess purity via NMR or MS every 6 months .
Advanced: How should researchers design experiments to elucidate the mechanism of this compound-mediated phosphorylation reactions?
- Isotopic labeling : Use O or S isotopes to track atom transfer pathways.
- Kinetic isotope effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates to infer rate-limiting steps.
- Trapping intermediates : Employ cryogenic conditions or rapid-freeze techniques to isolate transient species for structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
